molecular formula C32H16ClGaN8 B012257 Gallium(III)-phthalocyanine chloride CAS No. 19717-79-4

Gallium(III)-phthalocyanine chloride

Cat. No.: B012257
CAS No.: 19717-79-4
M. Wt: 617.7 g/mol
InChI Key: PRMHOXAMWFXGCO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallium(III)-phthalocyanine chloride is a useful research compound. Its molecular formula is C32H16ClGaN8 and its molecular weight is 617.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

38-chloro-9,18,27,36,37,39,40,41-octaza-38-galladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.ClH.Ga/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMHOXAMWFXGCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Ga](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16ClGaN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19717-79-4
Record name (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]gallium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19717-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallium, chloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-5-12)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Gallium(III)-phthalocyanine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Gallium(III)-Phthalocyanine Chloride (GaPcCl)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Gallium(III)-phthalocyanine chloride (CAS 19717-79-4) Properties Content Type: In-depth Technical Guide

Advanced Characterization, Synthesis, and Optoelectronic Applications
Executive Summary

This compound (GaPcCl), CAS 19717-79-4, represents a critical class of metallophthalocyanines (MPcs) distinguished by its trivalent central metal ion and axial chloride ligand. Unlike planar divalent MPcs (e.g., CuPc, ZnPc), the pyramidal geometry induced by the axial ligand in GaPcCl suppresses co-facial H-aggregation, enhancing solubility and preserving high fluorescence quantum yields in solution. This guide details the physicochemical properties, validated synthesis protocols, and mechanistic applications of GaPcCl in Photodynamic Therapy (PDT) and Organic Photovoltaics (OPV).

Physicochemical Profile

The following data consolidates experimental values for research-grade GaPcCl.

PropertyValue / DescriptionNotes
CAS Number 19717-79-4
Molecular Formula C₃₂H₁₆ClGaN₈
Molecular Weight 617.69 g/mol
Appearance Dark blue to metallic green crystalline powderPolymorph dependent
Crystal System Triclinic (P-1)Common polymorph (Type I)
Absorption

(Q-band)
670–695 nmSolvent dependent (e.g., 672 nm in DMF)
Soret Band (B-band) ~350 nm

transition
Fluorescence Quantum Yield (

)
~0.30 (in DMSO)Higher than many planar MPcs due to reduced aggregation
Solubility Low in alcohols/water; Soluble in H₂SO₄, Quinoline, chloronaphthaleneSoluble derivatives require peripheral functionalization
Thermal Stability Stable > 400°CSuitable for vacuum thermal evaporation (VTE)
Synthesis and Purification Protocol

High-purity GaPcCl is synthesized via the cyclotetramerization of phthalonitrile with gallium(III) chloride. The following protocol minimizes hydrolysis byproducts and ensures high yield.

3.1. Reagents
  • Phthalonitrile (C₈H₄N₂): 4.0 eq (Excess not recommended to avoid metal-free Pc).

  • Gallium(III) Chloride (GaCl₃): 1.0 eq (Anhydrous, handle in glovebox).

  • Solvent: Quinoline or 1-Chloronaphthalene (High boiling point required).

  • Catalyst (Optional): DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

3.2. Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Reagent Loading: Under nitrogen flow, charge the flask with Phthalonitrile (1.28 g, 10 mmol) and anhydrous GaCl₃ (0.44 g, 2.5 mmol).

  • Solvation: Add 10 mL of dry Quinoline.

  • Cyclotetramerization: Heat the mixture to 220°C for 4–6 hours . The solution will turn dark blue/green.

    • Note: Vigorous stirring is essential to prevent hot spots and charring.

  • Cooling & Precipitation: Cool to 80°C and pour the reaction mixture into 200 mL of Methanol/Water (1:1) to precipitate the crude product.

  • Filtration & Washing: Filter the precipitate. Wash sequentially with:

    • Hot Methanol (to remove unreacted phthalonitrile).

    • Dilute HCl (0.1 M) (to remove residual Quinoline).

    • Acetone (to dry the solid).

  • Purification (Critical for OPV): The crude solid must undergo Gradient Sublimation at 10⁻⁶ Torr.

    • Source Temp: 420°C.

    • Gradient Zone: 300°C (Product deposition).

3.3. Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: Phthalonitrile + GaCl3 Reaction Cyclotetramerization (Quinoline, 220°C, 5h) Start->Reaction Quench Precipitation (MeOH/Water) Reaction->Quench Wash Sequential Washing (MeOH -> HCl -> Acetone) Quench->Wash Sublimation High-Vac Sublimation (10^-6 Torr, 420°C) Wash->Sublimation Product Ultra-Pure GaPcCl Crystals Sublimation->Product

Figure 1: Validated workflow for the synthesis and purification of research-grade GaPcCl.

Photophysical Properties

GaPcCl exhibits a characteristic Q-band absorption between 670–695 nm, originating from the HOMO (


) 

LUMO (

) transition.
  • Axial Ligand Effect: The chloride ligand forces the Ga atom out of the phthalocyanine plane (doming effect). This reduces

    
    -
    
    
    
    stacking interactions compared to planar CuPc, leading to:
    • Reduced H-aggregation: Sharper Q-bands in solution.

    • Intersystem Crossing (ISC): The heavy atom effect of Gallium enhances spin-orbit coupling, facilitating efficient ISC to the triplet state (

      
      ).
      
Application Focus: Photodynamic Therapy (PDT)[4]

GaPcCl is a potent Type II Photosensitizer . Its mechanism relies on the generation of Singlet Oxygen (


), a highly cytotoxic species that induces oxidative stress in tumor cells.[1]
5.1. Mechanism of Action
  • Excitation: Ground state GaPcCl (

    
    ) absorbs red light (670–690 nm) and enters the excited singlet state (
    
    
    
    ).
  • Intersystem Crossing:

    
     undergoes ISC to the long-lived Triplet State (
    
    
    
    ).
  • Energy Transfer: Energy is transferred from

    
     GaPcCl to ground state molecular oxygen (
    
    
    
    ).
  • Cytotoxicity: This generates excited Singlet Oxygen (

    
    ), which attacks cellular lipids and DNA.
    
5.2. Jablonski Diagram: PDT Mechanism

JablonskiPDT S0 Ground State (S0) GaPcCl S1 Excited Singlet (S1) S0->S1 hv (680 nm) S1->S0 Fluorescence T1 Triplet State (T1) Long-lived S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_Singlet Singlet Oxygen (1O2) Cytotoxic Agent T1->O2_Singlet Energy Transfer O2_Ground Oxygen (3O2) Ground State CellDeath Tumor Cell Apoptosis/Necrosis O2_Singlet->CellDeath Oxidative Stress

Figure 2: Jablonski diagram illustrating the Type II photochemical mechanism of GaPcCl in PDT.

Application Focus: Organic Photovoltaics (OPV)

In organic solar cells, GaPcCl functions primarily as an electron donor due to its high hole mobility and strong absorption in the red/NIR region.

6.1. Device Architecture

A typical planar heterojunction (PHJ) device utilizing GaPcCl achieves high Open Circuit Voltage (


) when paired with C₆₀.
  • Anode: Indium Tin Oxide (ITO).

  • Hole Transport Layer (HTL): PEDOT:PSS or MoO₃.

  • Donor Layer: GaPcCl (20–40 nm).

  • Acceptor Layer: C₆₀ (Fullerene).

  • Electron Transport Layer (ETL): Bathocuproine (BCP).

  • Cathode: Aluminum (Al).

Key Advantage: The ionization potential of GaPcCl is deeper than CuPc, often resulting in higher


 in donor-acceptor heterojunctions.
6.2. OPV Layer Stack Diagram

OPV_Stack Cathode Cathode: Aluminum (Al) ETL ETL: BCP (8 nm) ETL->Cathode Acceptor Acceptor: C60 (40 nm) Acceptor->ETL Donor Donor: GaPcCl (20 nm) (Active Absorber) Donor->Acceptor HTL HTL: MoO3 or PEDOT:PSS HTL->Donor Anode Anode: ITO Glass Anode->HTL Sun Solar Irradiation (hv) Sun->Anode

Figure 3: Standard Planar Heterojunction (PHJ) architecture using GaPcCl as the photoactive donor.

Handling and Safety
  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Storage: Store in a cool, dry place under inert gas (Argon) if possible to prevent slow hydrolysis of the Ga-Cl bond over extended periods.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis involving Quinoline.

References
  • American Elements. (n.d.). Gallium(III) Phthalocyanine Chloride Properties and Applications. Retrieved from [Link][2]

  • Pereira, M. M., et al. (2023). Collagen Hydrolysate Effects on Photodynamic Efficiency of Gallium (III) Phthalocyanine on Pigmented Melanoma Cells. MDPI Molecules. Retrieved from [Link]

  • Klimovic, I., et al. (2024). Crystal and Molecular Structures of Two Phthalocyanines, Chloro(phthalocyaninato)gallium(III). MDPI Crystals. Retrieved from [Link]

  • Mori, T., et al. (2010). Aluminum phthalocyanine chloride/C60 organic photovoltaic cells with high open-circuit voltages. Journal of Applied Physics. Retrieved from [Link]

Sources

Photophysical properties of Gallium(III) phthalocyanine complexes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Photophysical Properties of Gallium(III) Phthalocyanine Complexes

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the photophysical properties of Gallium(III) phthalocyanine (Ga(III)Pc) complexes, tailored for researchers, scientists, and professionals in drug development. Our focus is on the fundamental principles governing their behavior upon light absorption and the practical methodologies for their characterization, with a special emphasis on their application in Photodynamic Therapy (PDT).

Introduction: The Significance of Gallium(III) Phthalocyanines

Phthalocyanines (Pcs) are robust synthetic analogues of naturally occurring porphyrins, distinguished by their intense absorption in the red region of the electromagnetic spectrum (670-700 nm).[1] This "therapeutic window," where light penetration into tissue is maximal, makes them exceptional candidates for light-activated therapies. The incorporation of a central metal ion modulates their photophysical and photochemical properties.[2] Gallium(III), a diamagnetic, closed-shell d¹⁰ metal ion, is particularly advantageous.[3] Unlike paramagnetic ions that can quench the excited triplet state, Ga(III) promotes a long-lived triplet state, which is a prerequisite for efficient photodynamic activity.[3] This guide delves into the intricate world of Ga(III)Pc complexes, from their electronic structure to their performance as photosensitizers.

Molecular Structure and Synthesis Overview

The core structure of a phthalocyanine is a large, aromatic macrocycle composed of four isoindole units. The central cavity can chelate a variety of metal ions, with Gallium(III) typically coordinated in an axial position, often with a ligand such as a chloride or hydroxyl group. The periphery of the macrocycle can be substituted with various functional groups to modulate solubility, prevent aggregation, and target specific biological tissues.[4][5]

A common synthetic route involves the cyclotetramerization of phthalonitrile precursors in the presence of a gallium salt, such as GaCl₃, often in a high-boiling point solvent like n-hexanol with a non-coordinating base like 1,8-diazabicycloundec-7-ene (DBU).[6][7]

  • Causality Insight: The choice of peripheral substituents is a critical experimental decision. For instance, bulky groups like tert-butyl prevent π-π stacking and aggregation, which would otherwise quench fluorescence and reduce singlet oxygen generation.[8] Conversely, introducing hydrophilic moieties like carboxyl or sulfonyl groups enhances water solubility, a crucial factor for biological applications.[4]

Fundamental Photophysical Processes

The photophysical behavior of Ga(III)Pc complexes is governed by the transitions between their electronic energy levels, which can be visualized using a Jablonski diagram.

Electronic Absorption

Ga(III)Pc complexes exhibit two characteristic absorption bands:

  • The Q-band: An intense absorption in the 670-700 nm region, corresponding to the transition from the highest occupied molecular orbital (HOMO, a₁u) to the lowest unoccupied molecular orbital (LUMO, eg). This transition is responsible for their distinct blue-green color and is the primary absorption used for photoactivation in PDT.[9]

  • The B-band (or Soret band): A strong absorption around 350 nm, corresponding to deeper π-π* transitions (a₂u to eg).[9]

Excited State Dynamics

Upon absorption of a photon (typically in the Q-band), the molecule is promoted from its ground state (S₀) to the first excited singlet state (S₁). From here, it can undergo several competing processes:[10]

  • Fluorescence: Radiative decay back to the ground state (S₁ → S₀), emitting a photon of lower energy (longer wavelength). This process is typically fast, with lifetimes in the nanosecond range.[11]

  • Internal Conversion (IC): Non-radiative decay to the ground state, dissipating energy as heat.

  • Intersystem Crossing (ISC): A spin-forbidden transition from the singlet excited state (S₁) to a lower-energy, long-lived triplet state (T₁). This is the most critical step for PDT. The efficiency of ISC is enhanced by the presence of a heavy central atom, although Ga(III) is sufficiently heavy to facilitate this process effectively.[3]

From the triplet state, the molecule can either return to the ground state via phosphorescence (radiative, T₁ → S₀) or non-radiative decay. However, in the presence of molecular oxygen (which has a triplet ground state), a more significant event occurs.

Jablonski Diagram for Ga(III) Phthalocyanine

The following diagram illustrates the key photophysical pathways.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ S0->S1 Absorption (Q-band) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Energy Transfer to O₂ O2_ground ³O₂ (Ground State) O2_excited ¹O₂ (Singlet Oxygen) O2_ground->O2_excited Type II PDT

Caption: Jablonski diagram illustrating excited state pathways for a Ga(III)Pc complex.

Key Photophysical Parameters

The efficacy of a Ga(III)Pc complex as a photosensitizer is quantified by several key parameters.

  • Fluorescence Quantum Yield (ΦF): The ratio of photons emitted as fluorescence to the number of photons absorbed.[12] A low ΦF is often desirable for PDT agents, as it implies that other de-excitation pathways, such as intersystem crossing to the triplet state, are more dominant.

  • Singlet Oxygen Quantum Yield (ΦΔ): The fraction of excited photosensitizer molecules that generate singlet oxygen (¹O₂).[13] This is the most direct measure of a compound's potential efficacy in Type II PDT, where singlet oxygen is the primary cytotoxic agent.[14]

  • Fluorescence Lifetime (τF): The average time a molecule spends in the excited singlet state before returning to the ground state.[15] It is an intrinsic property that can be influenced by the molecule's environment and quenching processes.[16] Typical lifetimes for phthalocyanines are in the range of 2-5 nanoseconds.[11][17]

  • Photodegradation Quantum Yield (Φd): A measure of a photosensitizer's stability under irradiation. A low Φd is crucial, indicating that the molecule can undergo many photocatalytic cycles without being destroyed, ensuring a sustained therapeutic effect.[6]

Experimental Methodologies

Accurate characterization of photophysical properties is essential. The following sections detail standard protocols.

Protocol: Determination of Fluorescence Quantum Yield (ΦF)

The comparative method is most commonly used, referencing a standard with a known ΦF.[12][18] Unsubstituted Zinc Phthalocyanine (ZnPc) in DMSO (ΦF = 0.20) or other well-characterized dyes are often used as standards.[13]

Step-by-Step Methodology:

  • Preparation: Prepare a series of dilute solutions of both the Ga(III)Pc sample and the reference standard (e.g., ZnPc) in the same solvent (e.g., DMSO). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[13]

  • Absorption Spectra: Record the UV-Vis absorption spectrum for each solution.

  • Fluorescence Spectra: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength for both the sample and the standard.

  • Integration: Calculate the integrated area under the emission curve for both the sample and the standard.

  • Calculation: The fluorescence quantum yield of the sample (ΦF(x)) is calculated using the following equation:[12]

    ΦF(x) = ΦF(st) * (A(st) / A(x)) * (F(x) / F(st)) * (n(x)² / n(st)²)

    Where:

    • st denotes the standard and x denotes the sample.

    • A is the absorbance at the excitation wavelength.

    • F is the integrated fluorescence intensity.

    • n is the refractive index of the solvent. (This term cancels out if the same solvent is used for both).

Causality Insight: Using a low absorbance (A < 0.1) is critical because at higher concentrations, emitted fluorescence can be re-absorbed by other molecules in the solution, leading to an artificially low measured intensity and an inaccurate quantum yield.[19]

FQY_Workflow prep Prepare Dilute Solutions (Sample & Standard) Abs < 0.1 uv_vis Record UV-Vis Absorption Spectra prep->uv_vis Measure Abs (A) fluor Record Fluorescence Emission Spectra prep->fluor Excite at same λ calc Calculate ΦF (Comparative Method) uv_vis->calc integrate Integrate Area Under Emission Curves fluor->integrate Obtain Area (F) integrate->calc

Caption: Workflow for determining Fluorescence Quantum Yield (ΦF) via the comparative method.

Protocol: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This is typically determined via an indirect chemical quenching method using a singlet oxygen scavenger. 1,3-Diphenylisobenzofuran (DPBF) is a common choice as its reaction with ¹O₂ leads to a measurable decrease in its absorption.[18][20]

Step-by-Step Methodology:

  • Preparation: Prepare solutions of the Ga(III)Pc sample and a reference photosensitizer (e.g., ZnPc, ΦΔ in DMSO ≈ 0.67) in a suitable solvent (e.g., DMSO).[13] Add a known concentration of DPBF to each solution.

  • Irradiation: Irradiate the solutions with a light source (e.g., a diode laser or filtered lamp) at a wavelength where the photosensitizer absorbs but DPBF does not (typically > 650 nm).

  • Monitoring: At regular time intervals, record the UV-Vis absorption spectrum of the solution, specifically monitoring the decrease in the DPBF absorption peak (around 415 nm).

  • Data Analysis: Plot the change in absorbance of DPBF versus time for both the sample and the standard. The slope of this plot is proportional to the rate of DPBF decomposition.

  • Calculation: The singlet oxygen quantum yield of the sample (ΦΔ(x)) is calculated using:

    ΦΔ(x) = ΦΔ(st) * (R(x) / R(st)) * (Iabs(st) / Iabs(x))

    Where:

    • st denotes the standard and x denotes the sample.

    • R is the rate (slope) of DPBF decomposition.

    • Iabs is the rate of light absorption by the photosensitizer solution.

Trustworthiness: This protocol is self-validating by its comparative nature. By running the experiment with a well-characterized standard under identical conditions (light intensity, solvent, initial DPBF concentration), systematic errors are minimized.

SOQY_Workflow prep Prepare Solutions (Sample/Standard + DPBF) irradiate Irradiate at PS λmax (e.g., 670 nm) prep->irradiate monitor Monitor Decrease in DPBF Absorbance (415 nm) over Time irradiate->monitor plot Plot ΔAbs(DPBF) vs. Time monitor->plot slope Determine Rate (Slope) plot->slope calc Calculate ΦΔ (Comparative Method) slope->calc

Caption: Workflow for determining Singlet Oxygen Quantum Yield (ΦΔ) using DPBF.

Data Summary: Photophysical Properties of Ga(III)Pc Complexes

The following table summarizes key photophysical data for representative Gallium(III) phthalocyanine complexes from the literature, illustrating the influence of substituents and solvent.

ComplexSolventλabs (Q-band, nm)ΦFΦΔτF (ns)Reference
Chloro-Gallium-PcDMSO~680Data not specifiedHigh potential implied~3.8[11][21]
Non-peripherally tetra-substituted Ga(III)PcDMSO7130.230.57Not specified[6]
Non-peripherally tetra-substituted Ga(III)PcDMFNot specified0.170.45Not specified[6]
Octacarboxyl Ga(III)Pc (GaPcC)AqueousNot specifiedNot specifiedHighNot specified[4]
Alkylthio substituted Ga(III)PcToluene~700Data availableData availableData available[22]

Note: This table is illustrative. Direct comparison between studies should be done with caution due to variations in experimental conditions.

Application in Drug Development: Photodynamic Therapy

The ultimate goal of characterizing these photophysical properties is to design effective PDT agents.[1] An ideal Ga(III)Pc photosensitizer for PDT should possess:

  • Strong Absorption in the Therapeutic Window: To ensure deep tissue penetration of light.

  • High Singlet Oxygen Quantum Yield (ΦΔ): To maximize the generation of the cytotoxic agent.[23]

  • Low Fluorescence Quantum Yield (ΦF): Indicating efficient population of the triplet state.

  • High Photostability: To maintain its therapeutic effect throughout the treatment duration.

  • Appropriate Solubility and Targeting: Achieved through peripheral functionalization to ensure bioavailability and selective accumulation in tumor tissue.[1][4]

Recent research has focused on encapsulating Ga(III)Pc complexes into nanoparticles, such as those made from PEGylated PLGA copolymer.[1] This strategy improves water solubility, reduces systemic toxicity, and can enhance tumor accumulation through the Enhanced Permeability and Retention (EPR) effect, significantly boosting the photodynamic effect.[1]

Conclusion

Gallium(III) phthalocyanine complexes are a promising class of photosensitizers with highly tunable photophysical properties. Their strong absorption in the red, coupled with the favorable characteristics of the Ga(III) central ion, leads to efficient population of the triplet state and subsequent generation of singlet oxygen. By carefully selecting peripheral substituents and formulation strategies, researchers can optimize these molecules for enhanced efficacy in photodynamic therapy. The experimental protocols and fundamental principles outlined in this guide provide a robust framework for the continued development and characterization of these important therapeutic agents.

References

  • Title: GALLIUM (III) PHTALOCYANINE AS NEW PHOTOSENSITIZER FOR PHOTODYNAMIC THERAPY OF NEUROBLASTOMA | Request PDF Source: ResearchGate URL: [Link]

  • Title: Comparative Studies of Photophysicochemical Properties of Non-Peripherally Anisole/Thioanisole-Tetrasubstituted Gallium (III) Phthalocyanines Containing Oxygen/ Sulfur Bridge Source: ResearchGate URL: [Link]

  • Title: Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy Source: MDPI URL: [Link]

  • Title: Gallium phthalocyanine photosensitizers: carboxylation enhances the cellular uptake and improves the photodynamic therapy of cancers Source: PubMed URL: [Link]

  • Title: Photophysical, photochemical and liquid-crystalline properties of novel gallium(III) phthalocyanines Source: Aperta URL: [Link]

  • Title: Synthesis of the Cationic Gallium Phthalocyanines and Their Catalytic Application in Gallium(III)-Activated Processes for Donor–Acceptor Substrates Source: ACS Publications URL: [Link]

  • Title: Collagen Hydrolysate Effects on Photodynamic Efficiency of Gallium (III) Phthalocyanine on Pigmented Melanoma Cells Source: PMC URL: [Link]

  • Title: A Photochemical Study of Photo-induced Electron Transfer from DNAs to a Cationic Phthalocyanine Derivative Source: ResearchGate URL: [Link]

  • Title: The first comparison of photophysical and photochemical properties of non-ionic, ionic and zwitterionic gallium (III) and indium (III) phthalocyanines | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis of the Cationic Gallium Phthalocyanines and Their Catalytic Application in Gallium(III)-Activated Processes for Donor− Acceptor Substrates | Request PDF Source: ResearchGate URL: [Link]

  • Title: Preparation and investigation of aggregation, fluorescence and singlet oxygen generation properties of gallium and metal-free phthalocyanines Source: Semantic Scholar URL: [Link]

  • Title: Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy Source: Taylor & Francis Online URL: [Link]

  • Title: Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols Source: PMC URL: [Link]

  • Title: Synthesis, Characterization, and Photophysical Properties of Perfluoroalkyl Gallium Chloride Phthalocyanine Source: ResearchGate URL: [Link]

  • Title: Preparation and Performance of Phthalocyanine @ Copper Iodide Cluster Nanoparticles for X-Ray-Induced Photodynamic Therapy Source: MDPI URL: [Link]

  • Title: Photophysical studies of Zn(II) tetra, tert-butyl phthalocyanine Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

  • Title: Photophysical Properties of Some Indium and Gallium Phthalocyanines in Deaerated Anhydrous Toluene. Source: ResearchGate URL: [Link]

  • Title: The Photophysical Properties of Phthalocyanines and Related Compounds | Request PDF Source: ResearchGate URL: [Link]

  • Title: Tuning Photochemical and Photophysical Properties of P(V) Phthalocyanines Source: MDPI URL: [Link]

  • Title: Ultrafast excited state dynamics of modified phthalocyanines: p-HPcZn and p-HPcCo Source: PubMed URL: [Link]

  • Title: Fluorescence Lifetime Imaging Source: University of North Carolina URL: [Link]

  • Title: Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution Source: PMC URL: [Link]

  • Title: Syntheses and Functional Properties of Phthalocyanines Source: PMC URL: [Link]

  • Title: Generation of singlet oxygen by porphyrin and phthalocyanine derivatives regarding the oxygen level Source: Journal of Medical Science URL: [Link]

  • Title: An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis Source: MDPI URL: [Link]

  • Title: Excited state dynamics and structures of functionalized phthalocyanines. 1. Self-regulated assembly of zinc helicenocyanine Source: PubMed URL: [Link]

  • Title: Generation of singlet oxygen by porphyrin and phthalocyanine derivatives regarding the oxygen level | Journal of Medical Science Source: Journal of Medical Science URL: [Link]

  • Title: (PDF) Preparation and investigation of aggregation, fluorescence and singlet oxygen generation properties of gallium and metal-free phthalocyanines Source: ResearchGate URL: [Link]

  • Title: Excited state dynamics in phthalocyanines studied using degenerate four wave mixing with incoherent light Source: SciSpace URL: [Link]

  • Title: Excited state dynamics of phthalocyanine films Source: Semantic Scholar URL: [Link]

  • Title: Fluorescence Lifetime Measurements and Biological Imaging Source: PMC URL: [Link]

  • Title: Determination of singlet oxygen quantum yield of metal-tetracarboxyphenyl-phthalocyanines Source: Dialnet URL: [Link]

  • Title: Estimation of Fluorescence Lifetimes of Zinc Phthalocyanine in various Organic Solvents Source: African Journals Online URL: [Link]

  • Title: How to calculate quantum yield if I have the intensity of absorption and emission vs wavelength data? Source: ResearchGate URL: [Link]

  • Title: Excited state dynamics and conformations of a Cu(ii)-phthalocyanine-perylenebisimide dyad Source: RSC Publishing URL: [Link]

  • Title: Fluorescence quantum yield measurement Source: JASCO Global URL: [Link]

  • Title: Fluorescence quantum yield measurements Source: NIST Technical Series Publications URL: [Link]

  • Title: Fluorescence microscopy with lifetime separation Source: Wiley Analytical Science URL: [Link]

Sources

Solubility of Gallium(III)-phthalocyanine chloride in organic solvents

Technical Guide: Solubility Profile of this compound ( ) in Organic Solvents

Executive Summary

This compound (

intrinsic insolubility

This guide details the physicochemical mechanisms governing

Physicochemical Profile & Solubility Mechanism[1][2]

The Solubility Challenge

The solubility of

  • Crystal Lattice:

    
     crystallizes in a triclinic system (typically Space Group 
    
    
    ). The molecules form slipped-cofacial stacks where the interplanar distance is ~3.4 Å, maximizing
    
    
    overlap.
  • Axial Ligand Role: The Chloride (

    
    ) ligand is coordinated axially to the Gallium center (
    
    
    ). Unlike planar
    
    
    or
    
    
    ,
    
    
    is non-planar (shuttlecock shape), which slightly disrupts stacking but introduces a dipole perpendicular to the ring, influencing solvent interaction.
Mechanism of Dissolution

Dissolution in organic solvents requires:

  • Disruption of

    
     Stacking:  Requires solvents with high polarizability (e.g., aromatics) or high temperature.
    
  • Axial Coordination: In coordinating solvents (DMSO, DMF, Pyridine), solvent molecules can coordinate to the Gallium center, either displacing the Chloride (solvolysis) or coordinating trans to it (forming a hypervalent species), effectively "wrapping" the metal center and preventing re-aggregation.

Solvent Systems & Solubility Data

The solubility of unsubstituted



Table 1: Solubility Profile in Organic Solvents
Solvent ClassSpecific SolventsSolubility RatingMechanism of Action
High-BP Aromatics 1-Chloronaphthalene, QuinolineHigh (

M range)

interaction matching; high thermal energy disrupts lattice.
Polar Aprotic (Coordinating) DMSO, DMF, PyridineModerate (

M range)
Axial coordination to

; formation of

species.
Polar Aprotic (Non-coordinating) Acetone, AcetonitrileVery Low / Insoluble High polarity but poor polarizability; cannot disrupt stacking.
Protic Solvents Methanol, Ethanol, WaterInsoluble Hydrophobic effect dominates; promotes aggregation.
Non-polar Aliphatics Hexane, CyclohexaneInsoluble Lack of specific interaction with the aromatic core.

Critical Insight: In DMSO ,


 often undergoes axial ligand exchange or expansion. The absorption spectrum may shift red/blue depending on whether the monomeric species is maintained or if solvent-induced aggregation occurs.

Visualization: Solubility & Aggregation Pathways

The following diagram illustrates the equilibrium states of

GaPc_SolubilitySolidSolid Crystal(π-π Stacked)AggregatesH-Aggregates / J-Aggregates(Oligomers)Solid->Aggregates Sonication / HeatAggregates->Solid PrecipitationMonomerSolvated Monomer(Active Species)Aggregates->Monomer Dilution / High PolarityMonomer->Aggregates Concentration IncreaseAxialComplexAxially Ligated Complex[GaPc(L)(Solvent)]Monomer->AxialComplex + Coordinating Solvent(DMSO, Pyridine)AxialComplex->Monomer Ligand Dissociation

Figure 1: Solubility equilibrium of this compound. The transition from solid to active monomer is mediated by energy input (heat/sonication) and stabilized by axial coordination.

Experimental Protocol: Solubility Determination

Objective: To determine the saturation concentration of

Materials
  • Compound: this compound (Sublimed grade, >99%).

  • Solvent: Anhydrous DMSO or DMF (Spectroscopic grade).

  • Equipment: UV-Vis Spectrophotometer (Double beam), Quartz cuvettes (1 cm path length), Centrifuge (15,000 rpm), Sonicator bath.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add excess

      
       solid (~5 mg) to 5 mL of the target solvent in a glass vial.
      
    • Sonication: Sonicate for 30 minutes at room temperature to disperse aggregates and break crystal lattice forces.

    • Equilibration: Stir the suspension for 24 hours at constant temperature (

      
      ) to ensure thermodynamic equilibrium.
      
  • Phase Separation:

    • Centrifuge the suspension at 15,000 rpm for 20 minutes . This step is critical to remove suspended nano-aggregates that would scatter light and artificially inflate solubility readings.

    • Carefully decant the supernatant.

  • Dilution & Measurement:

    • Prepare a serial dilution of the supernatant (e.g., 1:10, 1:100) using the same solvent.

    • Measure Absorbance (

      
      ) at 
      
      
      (typically 680–690 nm for Q-band).
    • Self-Validation Check: Ensure

      
      . If 
      
      
      , dilute further to remain in the linear Beer-Lambert range.
  • Calculation:

    • Calculate concentration using the Beer-Lambert Law:

      
      
      
    • Note: Use the extinction coefficient (

      
      ) for the monomeric  species (approx. 
      
      
      in DMSO). If
      
      
      is unknown, a calibration curve using known low-concentration standards must be generated first.

Strategic Solubilization for Drug Development

For applications like PDT, intrinsic solubility is often insufficient. The following strategies are standard in pharmaceutical development for

Axial Ligand Exchange

Replacing the Chloride ligand with bulky or hydrophilic groups (e.g., polyethylene glycol chains) prevents stacking.

  • Reaction:

    
    
    
  • Result: The axial substituent acts as a steric spacer, dramatically increasing solubility in organic solvents and preventing aggregation.

Formulation (Nanocarriers)

Since

  • Liposomes:

    
     is incorporated into the lipid bilayer of dipalmitoylphosphatidylcholine (DPPC) liposomes.
    
  • Polymeric Nanoparticles: Encapsulation in PLGA (poly(lactic-co-glycolic acid)) via solvent evaporation methods (using DMSO/DCM mixtures).

Experimental Workflow Diagram

The following diagram outlines the validated workflow for preparing and characterizing

Experimental_Workflowcluster_AnalysisAnalysis PhaseStartStart: Solid ClGaPcSolventSelectSelect Solvent(DMSO / Chloronaphthalene)Start->SolventSelectDispersionDispersion & Sonication(30 mins, 25°C)SolventSelect->DispersionEquilibrationEquilibration(Stir 24h)Dispersion->EquilibrationSeparationCentrifugation(15,000 rpm, 20 min)Equilibration->SeparationSupernatantCollect SupernatantSeparation->SupernatantDilutionSerial DilutionSupernatant->DilutionUVVisUV-Vis Spectroscopy(Q-band ~690nm)Dilution->UVVisDataCalcCalculate Solubility(Beer-Lambert Law)UVVis->DataCalc

Figure 2: Step-by-step experimental workflow for the preparation and quantification of ClGaPc solutions.

References

  • Ghani, F., Kristen, J., & Riegler, H. (2012). "Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents." Journal of Chemical & Engineering Data, 57(2), 439–449.

  • Basova, T. V., et al. (2014). "Molecular Organization in the Thin Films of Gallium(III) Phthalocyanine Chloride and its μ-(oxo)dimer: Optical Spectroscopy and XPS Study." Dyes and Pigments, 111, 58-63.

  • Pereira, P. M. R., et al. (2016). "Gallium(III) Phthalocyanine as a New Photosensitizer for Photodynamic Therapy of Neuroblastoma." European Journal of Medicinal Chemistry, 124, 76-85.

  • Sigma-Aldrich. "Gallium(III) Phthalocyanine Chloride Product Specification."

  • Mack, J., & Stillman, M. J. (2001). "Photochemical Formation of the Radical Cation of Gallium(III) Phthalocyanine Chloride." Journal of the American Chemical Society, 123(6), 1232-1233.

Methodological & Application

Application Note: Preparation of GaClPc-loaded Polymeric Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gallium(III) chloride phthalocyanine (GaClPc) is a potent second-generation photosensitizer (PS) exhibiting high singlet oxygen quantum yields ($ \Phi_{\Delta} $) and strong absorption in the near-infrared window (~670–700 nm). However, its clinical utility is severely limited by extreme hydrophobicity and a tendency to form


-

stacked aggregates in physiological media, which quenches its photochemical activity.

This Application Note details a robust protocol for encapsulating GaClPc into Poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles (NPs) via the single-step nanoprecipitation method . This approach is selected over emulsion-solvent evaporation due to its ability to produce smaller, narrower-dispersed particles (<200 nm) ideal for exploiting the Enhanced Permeability and Retention (EPR) effect in solid tumors.

Scientific Background & Mechanism

The Challenge of Hydrophobicity

Free GaClPc molecules aggregate in aqueous environments. Aggregation induces non-radiative decay pathways, drastically reducing the lifetime of the excited triplet state ($ T_1


 ^3O_2 

^1O_2 $).
The Polymeric Solution

Encapsulation within a PLGA matrix achieves three critical goals:

  • Solubilization: Maintains GaClPc in a monomeric, photo-active state.

  • Protection: Shields the PS from premature degradation or binding to blood proteins.

  • Passive Targeting: Sizes between 100–200 nm facilitate accumulation in tumor tissues via leaky vasculature (EPR effect).

Mechanism of Action (PDT)

Upon irradiation with red light (670–690 nm), the encapsulated GaClPc undergoes intersystem crossing (ISC) to a long-lived triplet state. This state transfers energy to molecular oxygen, generating Reactive Oxygen Species (ROS) that induce apoptosis or necrosis in target cells.

PDT_Mechanism Light Light Source (670-690 nm) Ground GaClPc (Ground State S0) Light->Ground Absorption Excited GaClPc* (Excited Singlet S1) Ground->Excited Excitation Excited->Ground Fluorescence (Loss) Triplet GaClPc** (Triplet State T1) Excited->Triplet Intersystem Crossing (ISC) Triplet->Ground Phosphorescence (Loss) SingletO2 Singlet Oxygen (1O2) Triplet->SingletO2 Energy Transfer (Type II Reaction) O2 Ground State O2 O2->SingletO2 Reactant CellDeath Cellular Apoptosis/ Necrosis SingletO2->CellDeath Oxidative Stress

Figure 1: Jablonski diagram illustrating the photophysical mechanism of GaClPc-mediated Photodynamic Therapy.

Materials & Equipment

Reagents
  • Active Pharmaceutical Ingredient (API): Gallium(III) chloride phthalocyanine (GaClPc) (Purity >95%).

  • Polymer: Poly(D,L-lactide-co-glycolide) (PLGA), 50:50 lactide:glycolide ratio, ester terminated (MW 30,000–60,000 Da). Rationale: 50:50 ratio offers the fastest degradation rate among PLGAs, facilitating drug release.

  • Organic Solvent: Tetrahydrofuran (THF) or Acetone (HPLC grade). Rationale: Miscible with water to allow rapid diffusion (Marangoni effect).

  • Surfactant: Polyvinyl alcohol (PVA) (MW 30,000–70,000, 87–90% hydrolyzed) or Pluronic F-127.

  • Aqueous Phase: Ultrapure water (Milli-Q, 18.2 MΩ·cm).

Equipment
  • Probe Sonicator (e.g., QSonica) or High-speed Homogenizer.

  • Rotary Evaporator (Büchi).

  • High-Speed Centrifuge (capable of 20,000

    
     g).
    
  • Dynamic Light Scattering (DLS) system (e.g., Malvern Zetasizer).

  • UV-Vis Spectrophotometer.

  • Lyophilizer (Freeze Dryer).

Experimental Protocol: Nanoprecipitation Method

This method relies on the interfacial deposition of the polymer after displacement of a semi-polar solvent (Acetone/THF) from a lipophilic solution to the aqueous phase.

Phase 1: Preparation of Phases
  • Organic Phase:

    • Dissolve 50 mg of PLGA in 5 mL of Acetone (or THF). Vortex until completely clear.

    • Separately, dissolve 1 mg of GaClPc in 1 mL of DMSO (due to low solubility in acetone) or directly in the organic solvent if concentration permits.

    • Mix the polymer and drug solutions.

    • Target Concentration: 10 mg/mL Polymer, 0.2 mg/mL Drug.

  • Aqueous Phase:

    • Prepare 20 mL of 1% (w/v) PVA solution in ultrapure water.

    • Filter through a 0.22

      
      m membrane to remove dust/aggregates.
      
Phase 2: Nanoparticle Formation (The Critical Step)
  • Setup: Place the aqueous phase (20 mL) on a magnetic stirrer (moderate speed, ~500 rpm).

  • Injection: Using a syringe with a 27G needle, inject the Organic Phase (5 mL) into the Aqueous Phase dropwise .

  • Observation: The solution should immediately turn opalescent/turbid (the "Ouzo effect"), indicating the formation of nanoparticles.

  • Stirring: Continue stirring for 4 hours uncovered in a fume hood.

    • Why? To allow the organic solvent (Acetone/THF) to evaporate completely. Residual solvent is toxic and destabilizes the formulation.

Phase 3: Purification & Recovery
  • Centrifugation: Transfer the suspension to centrifuge tubes. Spin at 15,000

    
     g for 30 minutes  at 4°C.
    
  • Washing: Discard the supernatant (containing free PVA and unencapsulated drug). Resuspend the pellet in Milli-Q water. Repeat this wash step 2 times.

    • Note: Save the first supernatant to calculate Encapsulation Efficiency (EE).

  • Lyophilization: Resuspend the final pellet in 2 mL of water containing 2% sucrose (cryoprotectant). Freeze at -80°C, then lyophilize for 24-48 hours to obtain a dry powder.

Nanoprecipitation_Workflow cluster_0 Phase Preparation Organic Organic Phase (PLGA + GaClPc + Acetone) Mixing Dropwise Injection (Magnetic Stirring) Organic->Mixing Aqueous Aqueous Phase (Water + 1% PVA) Aqueous->Mixing Evap Solvent Evaporation (4 Hours, Ambient) Mixing->Evap Nucleation Centrifuge Centrifugation (15,000g, 30 min) Evap->Centrifuge Wash Wash x2 (Remove Free Drug/PVA) Centrifuge->Wash Lyophil Lyophilization (with Cryoprotectant) Wash->Lyophil

Figure 2: Step-by-step workflow for the nanoprecipitation synthesis of GaClPc-PLGA nanoparticles.

Characterization & Validation

Physicochemical Characterization

Standard acceptance criteria for effective tumor targeting:

ParameterMethodAcceptance CriteriaPurpose
Particle Size (Z-avg) DLS100 – 200 nmOptimal for EPR effect; avoids renal clearance (<10nm) and RES uptake (>200nm).
Polydispersity Index (PDI) DLS< 0.20Indicates a monodisperse (uniform) population.
Zeta Potential Electrophoretic Light Scattering-10 to -30 mVNegative charge prevents aggregation via electrostatic repulsion.
Morphology TEM / SEMSpherical, smoothVerifies structural integrity.
Drug Loading & Encapsulation Efficiency

Quantify the amount of GaClPc entrapped using UV-Vis spectroscopy (Absorbance at ~670 nm).

  • Direct Method: Dissolve a known mass of lyophilized NPs in DMSO (dissolves both polymer and drug). Measure absorbance.[1]

  • Indirect Method: Measure absorbance of the supernatant from the washing step (free drug).

Formulas:




Functional Assay: Singlet Oxygen Generation (SOSG)

To verify the drug is still active inside the NP:

  • Mix NP suspension with Singlet Oxygen Sensor Green (SOSG) reagent.

  • Irradiate with a 670 nm laser.

  • Measure fluorescence increase (Ex/Em: 504/525 nm).

  • Control: Compare against free GaClPc and blank NPs.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Large Particle Size (>300 nm) Polymer concentration too high.Dilute organic phase (e.g., reduce PLGA to 5 mg/mL).
Aggregation / High PDI Insufficient surfactant or slow mixing.Increase PVA to 2% or increase stirring speed during injection.
Low Encapsulation Efficiency Drug precipitating before encapsulation.Ensure GaClPc is fully soluble in the organic phase (add small amount of DMSO).
"Burst" Release Drug adsorbed on surface.Increase washing steps or use a PLGA with higher molecular weight.

References

  • Synthesis and Encapsulation of Zinc Phthalocyanine in Polymeric Nanoparticles. MDPI. Available at: [Link]

  • Zinc(II) phthalocyanine loaded PLGA nanoparticles for photodynamic therapy use. PubMed. Available at: [Link]

  • Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems. NCBI. Available at: [Link]

  • Preparation of Drug-Loaded Polymeric Nanoparticles. ResearchGate. Available at: [Link]

  • Gallium (III) Phthalocyanine as New Photosensitizer for Photodynamic Therapy. ResearchGate. Available at: [Link]

Sources

Fabrication of GaClPc/n-Si heterojunction photodiodes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fabrication of GaClPc/n-Si Heterojunction Photodiodes

Executive Summary

This application note details the fabrication protocol for hybrid organic-inorganic photodiodes utilizing Gallium Phthalocyanine Chloride (GaClPc) deposited on n-type Silicon (n-Si). This heterojunction combines the high carrier mobility of inorganic silicon with the high absorption coefficient of organic phthalocyanines in the visible spectrum (Q-band ~600–800 nm).

Target Audience: Material Scientists, Device Engineers, and R&D professionals in optoelectronics. Key Application: Broad-spectrum photodetection and hybrid solar cells.

Theoretical Foundation & Device Physics

The GaClPc/n-Si device operates as an anisotype heterojunction. GaClPc behaves as a p-type semiconductor due to unavoidable oxygen doping during synthesis and handling, while n-Si provides the electron transport medium.

  • Mechanism: Light absorption occurs primarily in the GaClPc layer, generating Frenkel excitons. These excitons diffuse to the GaClPc/Si interface, where the built-in electric field (

    
    ) dissociates them into free carriers. Holes travel through the GaClPc to the anode (Au), and electrons travel through the Si to the cathode (Al).
    
  • Band Alignment: The device relies on the offset between the Lowest Unoccupied Molecular Orbital (LUMO) of GaClPc and the Conduction Band (

    
    ) of Si to facilitate charge separation.
    

Materials & Equipment

Reagents
MaterialSpecificationPurpose
n-Si Wafer (100) orientation,

Inorganic substrate/n-layer
GaClPc Powder Sublimed grade (>99%)Organic p-layer active material
Gold (Au) 99.999% pelletsTop contact (Anode)
Aluminum (Al) 99.999% wire/pelletsBack contact (Cathode)
HF Acid 1-2% dilute solutionNative oxide removal
RCA Chemicals

Wafer cleaning
Equipment
  • Thermal Evaporator: Base pressure

    
     Torr. Tungsten boats for Al/Au; Quartz crucible for GaClPc.
    
  • Spin Coater (Optional): If applying sol-gel interlayers (not covered here).

  • Ultrasonic Bath: For substrate cleaning.[1]

  • Shadow Masks: Stainless steel, defining active area (typically

    
    ).
    

Fabrication Protocol

Phase 1: Substrate Cleaning (The Critical Step)

Causality: The interface quality determines the diode's ideality factor (


). Native oxide (

) acts as an insulator, creating an MIS (Metal-Insulator-Semiconductor) structure rather than a true heterojunction, reducing efficiency.
  • Degreasing: Sonicate Si wafers in Acetone (10 min), then Isopropanol (10 min), then DI water (10 min).

  • RCA-1 (Organic Removal): Solution of

    
     (5:1:1) at 75°C for 15 mins. Rinse with DI water.[2][3][1][4][5]
    
  • RCA-2 (Ionic Removal): Solution of

    
     (6:1:1) at 75°C for 15 mins. Rinse with DI water.[2][3][1][4][5]
    
  • Oxide Etch (HF Dip): Dip wafer in 1% HF solution for 30–60 seconds until the surface becomes hydrophobic (water beads up).

    • Validation: If a water film remains, oxide is still present. Repeat dip.

  • Drying: Blow dry immediately with

    
     gas. Do not rinse with water after HF  to prevent re-oxidation. Load into vacuum chamber immediately.
    
Phase 2: Ohmic Back Contact Formation
  • Load Si wafers into the evaporator.

  • Pump down to

    
     Torr.
    
  • Deposit 100–150 nm Aluminum (Al) on the rough side (back) of the wafer.

  • Annealing: Sinter the wafer at 400°C for 20 mins in

    
     atmosphere to form a generic Ohmic contact (
    
    
    
    ).
Phase 3: Organic Thin Film Deposition (GaClPc)

Causality: Thermal evaporation is preferred over spin coating for Phthalocyanines to ensure molecular stacking (


-phase) which improves hole mobility.
  • Place GaClPc powder in a quartz crucible with a baffled cover (prevents "spitting" of powder).

  • Base Pressure:

    
     Torr.
    
  • Substrate Temperature: Keep Si substrate at Room Temperature (RT) or heat to 373 K to improve crystallinity.

  • Deposition Rate: Slowly ramp current. Maintain rate at 0.2 – 0.3 nm/s .

    • Note: High rates (>0.5 nm/s) create amorphous, defect-rich films.

  • Target Thickness: 100 nm (Monitor via Quartz Crystal Microbalance).

Phase 4: Top Electrode Metallization
  • Place shadow mask over the GaClPc layer.

  • Deposit Au (Gold) or Al (Aluminum) grid.

    • Thickness: 40–60 nm.

    • Design: Grid or semi-transparent layer is required to allow light to reach the active junction.

Process Visualization

Figure 1: Fabrication Workflow

FabricationWorkflow Si n-Si Wafer (100) Cleaning RCA Clean + HF Dip Si->Cleaning Degrease BackContact Back Contact (Al Evaporation) Cleaning->BackContact Hydrophobic Surface Anneal Annealing (400°C, N2) BackContact->Anneal Ohmic Formation OrgDep GaClPc Deposition (Thermal Evap) Anneal->OrgDep Front Side TopContact Top Contact (Au Grid) OrgDep->TopContact Shadow Mask Device Final Device GaClPc/n-Si TopContact->Device Packaging

Caption: Step-by-step fabrication workflow from raw silicon wafer to finished heterojunction photodiode.

Figure 2: Device Cross-Section & Circuit

DeviceStructure cluster_0 Physical Structure Layer1 Au Grid (Anode) Thickness: 50nm Layer2 GaClPc (p-type) Thickness: 100nm Bandgap: ~1.6 eV Layer3 Depletion Region Interface Layer4 n-Si (Cathode) Thickness: 300µm Bandgap: 1.12 eV Layer5 Al Back Contact Ohmic

Caption: Cross-sectional schematic of the GaClPc/n-Si heterojunction showing layer stacking and function.

Characterization & Validation

To ensure the protocol was successful, the following metrics must be validated.

Structural Validation (XRD)
  • Method: X-Ray Diffraction (Cu K

    
    ).
    
  • Expected Result: A sharp peak at

    
     or 
    
    
    
    indicates the
    
    
    -phase or ordered stacking of GaClPc molecules.
  • Failure Mode: Broad, low-intensity humps indicate an amorphous film, likely due to deposition rates

    
     nm/s.
    
Electrical Validation (Dark I-V)

The device should exhibit rectifying diode behavior.

  • Rectification Ratio (RR):

    
     at 
    
    
    
    . A good device shows
    
    
    .
  • Ideality Factor (

    
    ):  Extracted from the linear region of 
    
    
    
    vs
    
    
    .
    • 
      : Dominated by recombination in the depletion region (Typical for organic/inorganic).
      
    • 
      : Indicates high interface trap density (Poor HF cleaning).
      
Typical Performance Data

Data summarized from Hendi et al. and related literature.

ParameterTypical ValueUnitCondition
Ideality Factor (

)
2.0 – 3.2-Dark, RT
Barrier Height (

)
0.80 – 0.91eVC-V Measurement
Series Resistance (

)


High V region
Shunt Resistance (

)


Low V region
Carrier Concentration


n-Si substrate

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Reverse Leakage Current Pinholes in GaClPc filmIncrease film thickness >100nm; Clean substrate better.
S-shaped I-V Curve High series resistance or barrier at contactCheck Au/GaClPc interface; Ensure Au is used, not Al, for top contact.
No Rectification (Ohmic) Native oxide not removedFresh HF dip required immediately before loading.
Film Peeling Poor adhesionSubstrate was not fully dry or greasy. Re-do RCA clean.

References

  • Hendi, A. A. (2011). Structural, electronic, and optoelectronic characteristics of GaClPc/n-Si heterojunction for photodiode device. Materials Science in Semiconductor Processing.

  • Azim-Araghi, M. E., et al. (2013). Optical properties of nanostructured GaClPc thin films. Optik - International Journal for Light and Electron Optics.

  • RCA Cleaning Standard . (n.d.). Standard Operating Procedure for RCA Clean. University of Louisville Micro/Nano Technology Center.

  • Indium Corporation . (n.d.).[6] Thermal Evaporation Materials and Parameters.

Sources

Fabrication of Gallium(III) Phthalocyanine Chloride (GaPcCl) Thin Films via Spin Coating: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Introduction: The Significance of Gallium(III) Phthalocyanine Chloride Thin Films

Gallium(III) phthalocyanine chloride (GaPcCl) is a member of the metal phthalocyanine family, a class of synthetic aromatic macrocyclic compounds that have garnered significant interest for their diverse applications.[1] These applications span from organic electronics, such as thin-film transistors and photovoltaics, to medical uses in photodynamic therapy (PDT).[2] The utility of GaPcCl in these fields is intrinsically linked to the ability to produce high-quality, uniform thin films with controlled thickness and morphology.[3]

Spin coating is a widely adopted technique for the fabrication of thin films from solution due to its simplicity, low cost, and ability to produce highly uniform films.[4][5] This document provides a comprehensive guide to the principles and a detailed protocol for the deposition of GaPcCl thin films using spin coating. We will delve into the critical parameters of this process, from solvent selection and substrate preparation to post-deposition annealing, providing the scientific rationale behind each step to empower researchers to optimize this technique for their specific applications.

The Spin Coating Process: A Step-by-Step Rationale

The spin coating process can be broken down into four main stages: deposition, spin-up, spin-off, and solvent evaporation.[5] Understanding the interplay of forces and solution properties at each stage is crucial for achieving reproducible, high-quality GaPcCl films.

G cluster_0 Spin Coating Workflow A Solution Preparation C Deposition A->C B Substrate Preparation B->C D Spin-Up C->D Dispense Solution E Spin-Off D->E High Acceleration F Evaporation E->F Constant High Speed G Annealing F->G Film Formation H Characterization G->H Post-Processing

Caption: A generalized workflow for the fabrication of GaPcCl thin films using spin coating.

Solvent Selection: The Key to a Successful Film

The choice of solvent is arguably the most critical parameter in developing a successful spin coating process for GaPcCl. Unsubstituted metal phthalocyanines are notoriously insoluble in many common organic solvents.[1] The ideal solvent must not only dissolve GaPcCl to the desired concentration but also possess appropriate physical properties, such as viscosity, vapor pressure, and surface tension, to facilitate the formation of a uniform, defect-free film.

Based on literature for related compounds, promising solvents for GaPcCl include:

  • Dimethylformamide (DMF): Often used to dissolve unsubstituted phthalocyanines and their metal complexes.[1]

  • N-Methyl-2-pyrrolidone (NMP): Known to dissolve zinc phthalocyanine effectively.[6]

  • Trifluoroacetic acid (TFA): Has been successfully used for spin coating of copper phthalocyanine.[3]

Causality: The solubility of GaPcCl in these solvents is attributed to their high polarity and ability to interact with the phthalocyanine macrocycle. It is recommended to perform small-scale solubility tests before preparing a large batch of solution. The solution should be filtered through a 0.2 µm syringe filter before use to remove any particulate matter that could lead to film defects.

Substrate Preparation: The Foundation for a Quality Film

The quality of the GaPcCl film is highly dependent on the cleanliness and surface energy of the substrate. Common substrates for phthalocyanine deposition include quartz, glass, and silicon wafers. A pristine substrate surface ensures good adhesion and uniform wetting of the solution.

A recommended multi-step cleaning procedure is as follows:

  • Mechanical Cleaning: Gently scrub the substrate with a lint-free wipe and a laboratory detergent (e.g., Hellmanex™ III).

  • Rinsing: Thoroughly rinse with deionized (DI) water.

  • Sonication: Sequentially sonicate the substrate in baths of DI water, acetone, and isopropanol for 10-15 minutes each.

  • Drying: Dry the substrate with a stream of high-purity nitrogen gas.

  • Surface Activation (Optional but Recommended): Treat the substrate with UV-Ozone for 5-10 minutes immediately before spin coating to remove any remaining organic residues and increase surface wettability.

Trustworthiness: This multi-step process is a self-validating system. Each step targets a different class of contaminants, from gross particulates to organic residues, ensuring a consistently clean and receptive surface for film deposition.

Experimental Protocols

The following protocols are provided as a starting point for the fabrication of GaPcCl thin films. Optimization of these parameters will be necessary to achieve the desired film properties for a specific application.

Preparation of GaPcCl Solution
  • Weigh the desired amount of Gallium(III) Phthalocyanine Chloride powder (purity >97%)[7].

  • Add the appropriate volume of the chosen solvent (e.g., DMF or NMP) to achieve the target concentration. Start with a concentration in the range of 1-10 mg/mL.

  • Sonicate the mixture for 30-60 minutes to aid dissolution. Gentle heating (40-60 °C) may be applied if necessary.

  • Allow the solution to cool to room temperature.

  • Filter the solution through a 0.2 µm PTFE syringe filter directly before use.

Spin Coating Protocol

This protocol assumes the use of a standard laboratory spin coater.

  • Secure the cleaned substrate onto the spin coater chuck.

  • Static Dispense: Using a filtered pipette, dispense a small volume (e.g., 100-200 µL for a 1x1 inch substrate) of the GaPcCl solution onto the center of the substrate to form a puddle.

  • Spin Cycle:

    • Step 1 (Spread): Ramp up to 500 rpm at an acceleration of 100 rpm/s and hold for 10 seconds. This allows the solution to spread evenly across the substrate.

    • Step 2 (Thinning): Ramp up to the final spin speed (e.g., 3000 rpm) at a high acceleration (e.g., 1000 rpm/s) and hold for 30-60 seconds. The majority of the solvent is expelled during this step, and the film thickness is primarily determined by the final spin speed.[8][9]

  • Drying: Allow the substrate to spin until the film appears dry, as indicated by a uniform color.

  • Carefully remove the substrate from the spin coater.

Post-Deposition Annealing

Annealing can improve the crystallinity and optical properties of the GaPcCl film.[10]

  • Place the substrate with the deposited film into a vacuum oven or a tube furnace with an inert atmosphere (e.g., nitrogen or argon).

  • Ramp-up: Increase the temperature to the target annealing temperature (a starting point of 250 °C is recommended for metal phthalocyanines) at a controlled rate (e.g., 5-10 °C/min).[10]

  • Hold: Maintain the target temperature for a set duration (e.g., 1-2 hours).

  • Cool-down: Allow the substrate to cool down slowly to room temperature before removal. A slow cooling rate is crucial to prevent cracking of the film due to thermal stress.[11]

Data Presentation: The Interplay of Spin Coating Parameters

The final thickness of the spin-coated film is primarily influenced by the solution concentration and the final spin speed. The following table provides an illustrative example of the expected relationship for a hypothetical GaPcCl solution.

Solution Concentration (mg/mL in DMF)Spin Speed (rpm)Expected Film Thickness (nm)
51000~ 80
52000~ 57
54000~ 40
101000~ 120
102000~ 85
104000~ 60

Note: This data is illustrative and based on the principle that film thickness is inversely proportional to the square root of the spin speed.[8][9] Actual values will need to be determined empirically for your specific experimental setup and solution properties.

G cluster_1 Parameter Interdependence conc Solution Concentration visc Viscosity conc->visc directly affects thick Film Thickness visc->thick increases rough Surface Roughness visc->rough speed Spin Speed speed->thick decreases unif Film Uniformity speed->unif improves speed->rough time Spin Time time->thick decreases (initially)

Caption: Relationship between key spin coating parameters and resulting film properties.

Film Characterization

After deposition and annealing, the GaPcCl films should be characterized to determine their properties.

  • Thickness: Profilometry or ellipsometry.

  • Morphology and Roughness: Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

  • Optical Properties: UV-Visible Spectroscopy to identify the characteristic Q- and B-bands of the phthalocyanine.

  • Structural Properties: X-ray Diffraction (XRD) to assess the crystallinity of the film.

Conclusion

This application note provides a comprehensive guide and a set of starting protocols for the fabrication of Gallium(III) Phthalocyanine Chloride thin films via spin coating. By understanding the scientific principles behind each step, from solvent selection to post-deposition annealing, researchers can effectively develop and optimize their own processes to produce high-quality GaPcCl films for a variety of advanced applications.

References

  • ResearchGate. (n.d.). (a) Film thickness with spin time, (b) Film thickness with spin speed, (c) Film thickness uniformity with exhaust volume & (d) Film thickness with exhaust volume. Retrieved from [Link]

  • Cranston, R. R., & Lessard, B. H. (2021). Metal phthalocyanines: thin-film formation, microstructure, and physical properties. RSC Advances, 11(36), 22370-22395. [Link]

  • Brewster, M. W. (n.d.). Spin Coating Theory. CEE 467L. Retrieved from [Link]

  • ResearchGate. (n.d.). (color online) Relationship between average film thickness and spin speed. Retrieved from [Link]

  • ResearchGate. (2013, December 20). Optimum conditions to prepare thin films by spin coating technique? Retrieved from [Link]

  • Chen, C. Y., & Chen, J. K. (2019). A Modified Equation for Thickness of the Film Fabricated by Spin Coating. Coatings, 9(1), 47. [Link]

  • ResearchGate. (n.d.). Morphological, linear and nonlinear properties of gallium phthalocyanine chloride annealed thin films | Request PDF. Retrieved from [Link]

  • iGEM. (2019, February 23). Protocol for Annealing. Retrieved from [Link]

  • Gan Sada. (2022, July 17). 20.Spin Coating Methodology in detail|Conditions for good quality thin film [Video]. YouTube. [Link]

  • Latteyer, F., Heimel, P., Duhm, S., Sauer, G., Rabe, J. P., & Koch, N. (2013). Chloroaluminum phthalocyanine thin films: chemical reaction and molecular orientation. Analytical and Bioanalytical Chemistry, 405(14), 4895–4904. [Link]

  • Cranston, R. R., & Lessard, B. H. (2021). Metal phthalocyanines: thin-film formation, microstructure, and physical properties. Squarespace. Retrieved from [Link]

  • Wikipedia. (n.d.). Gallium(III) chloride. Retrieved from [Link]

  • ResearchGate. (2021, March 11). What is the best way to dissolve unsubstituted phthalocyanine Pc ? Retrieved from [Link]

  • Basova, T. V., Kiselev, V. G., & Parkhomenko, R. G. (2014). Molecular organization in the thin films of gallium(III) phthalocyanine chloride and its μ-(oxo)dimer: Optical spectroscopy and XPS study. Applied Surface Science, 322, 242-248. [Link]

  • ResearchGate. (n.d.). Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Organization in the Thin Films of Gallium(III) Phthalocyanine Chloride and its mu-(oxo)dimer: Optical Spectroscopy and XPS Study | Request PDF. Retrieved from [Link]

  • Journal of Materials Chemistry C. (2024, April 4). Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication. Retrieved from [Link]

  • Scientific Research Publishing. (2016, April 5). Enabling Solution Growth of Insoluble Organic Materials in Common Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Gold(III) phthalocyanine chloride: Optical and structural characterization of thin films. Retrieved from [Link]

  • Por-Lab, Porphyrin-Laboratories GmbH. (n.d.). Gallium-(III)-phthalocyanine hydroxide. Retrieved from [Link]

  • INIS-IAEA. (2014, December 15). Molecular organization in the thin films of gallium(III) phthalocyanine chloride and its μ-(oxo)dimer: Optical spectroscopy and XPS study. Retrieved from [Link]

  • Materials Advances. (n.d.). Spin-coated Ge–In–Se thin films: characterization and changes induced by visible and electron radiation in relation to indium content. Retrieved from [Link]

  • McLeod, A. J., et al. (2021). Atomic layer annealing with radio-frequency substrate bias for control of grain morphology in gallium nitride thin films. Journal of Vacuum Science & Technology A, 39(4), 042403. [Link]

Sources

Application Note & Protocols: Methods for Encapsulating Gallium(III) Chloride Phthalocyanine (GaClPc) in Liposomes and Micelles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unleashing the Potential of GaClPc through Nanocarrier Encapsulation

Gallium(III) Chloride Phthalocyanine (GaClPc) is a promising metallophthalocyanine that functions as a potent photosensitizer for Photodynamic Therapy (PDT).[1][2] PDT is a minimally invasive therapeutic strategy that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to selective destruction of malignant cells.[3][4] The strong absorption of phthalocyanines in the near-infrared (NIR) region allows for deeper tissue penetration, making them ideal candidates for treating solid tumors.[1][2]

Despite its high singlet oxygen quantum yield, the clinical translation of GaClPc is severely hampered by its significant hydrophobicity.[5][6] This property leads to the formation of photo-inactive aggregates in aqueous physiological environments, which drastically reduces its therapeutic efficacy and prevents direct intravenous administration.[5][7]

To overcome these limitations, encapsulation within nano-sized drug delivery systems (DDS) has emerged as a leading strategy.[1][8] Liposomes and polymeric micelles are two of the most effective nanocarriers for hydrophobic drugs like GaClPc. These systems can:

  • Enhance Solubility: Solubilize GaClPc within their hydrophobic compartments, preventing aggregation.

  • Improve Bioavailability: Enable systemic administration and prolong circulation time.[5]

  • Enable Passive Targeting: Accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[9]

This document provides a detailed guide for researchers, scientists, and drug development professionals, outlining the principles and step-by-step protocols for the successful encapsulation of GaClPc into both liposomes and micelles, along with essential characterization techniques.

Part 1: Liposomal Encapsulation of GaClPc via Thin-Film Hydration

Principle and Scientific Rationale

The thin-film hydration method, also known as the Bangham method, is a robust and widely used technique for preparing liposomes.[10][11] The process is based on the self-assembly of amphiphilic lipid molecules in an aqueous environment.[12] For a hydrophobic drug like GaClPc, the principle is straightforward: the drug is co-dissolved with lipids in an organic solvent. Upon evaporation of the solvent, a thin, homogeneous film of lipid and drug is formed. Subsequent hydration of this film allows the lipids to self-assemble into bilayer vesicles, spontaneously partitioning the hydrophobic GaClPc into the lipid bilayer core.[9] This process initially forms large, multilamellar vesicles (MLVs), which are then downsized to a more uniform population of small unilamellar vesicles (SUVs) through extrusion.[10]

Causality of Experimental Choices:

  • Lipid Composition: A mixture of a primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) and cholesterol is common. POPC forms the main bilayer structure, while cholesterol is included to modulate membrane fluidity and stability, reducing the premature leakage of the encapsulated drug.[9]

  • Solvent Choice: A volatile organic solvent or solvent mixture (e.g., chloroform/methanol) is used to ensure complete dissolution of both the lipids and the hydrophobic GaClPc, and to facilitate easy removal by evaporation.

  • Hydration Temperature: Hydration is performed above the phase transition temperature (Tc) of the chosen lipids. This ensures the lipid bilayer is in a fluid, liquid-crystalline phase, which is necessary for the proper formation and sealing of the vesicles.[11]

  • Extrusion: This step is critical for producing liposomes with a defined and homogenous size distribution, which is essential for reproducible in vivo performance.[10][13]

Workflow for Liposomal Encapsulation of GaClPc

G cluster_prep Step 1: Preparation cluster_film Step 2: Film Formation cluster_hydration Step 3: Hydration cluster_sizing Step 4: Size Reduction A Dissolve Lipids (POPC, Cholesterol) & GaClPc in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Formation of Thin Lipid-Drug Film B->C Yields D Hydrate Film with Aqueous Buffer (e.g., PBS) C->D E Formation of Multilamellar Vesicles (MLVs) D->E Self-Assembly F Extrusion through Polycarbonate Membranes E->F G Homogeneous GaClPc-Liposomes (SUVs) F->G Produces

Caption: Workflow for GaClPc liposome preparation by thin-film hydration and extrusion.

Detailed Protocol: GaClPc Liposome Preparation

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • Cholesterol (Chol)

  • Gallium(III) Chloride Phthalocyanine (GaClPc)

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (1 mL, gas-tight)

Procedure:

  • Lipid & Drug Solution Preparation:

    • Accurately weigh POPC and Cholesterol. A common molar ratio is 55:45 POPC:Chol. For example, weigh 10 mg of the lipid mixture.

    • Accurately weigh GaClPc. A typical drug-to-lipid ratio is 1:100 to 1:50 by weight. For a 10 mg lipid mixture, use 0.1-0.2 mg of GaClPc.

    • Transfer the weighed lipids and GaClPc into a 50 mL round-bottom flask.

    • Add 5 mL of a chloroform:methanol (2:1 v/v) solvent mixture to the flask.

    • Gently swirl the flask until all components are fully dissolved, resulting in a clear, colored solution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to 35-40°C.

    • Begin rotation (approx. 100-150 rpm) and gradually apply a vacuum to evaporate the organic solvent.[11]

    • Continue evaporation for at least 30 minutes, or until a thin, uniform, dry film is visible on the inner surface of the flask.

    • Scientist's Note: A uniform film is crucial for efficient hydration and consistent liposome formation.[14] The round-bottom flask ensures an even coating during rotation.

    • To remove any residual solvent, place the flask under high vacuum for an additional 1-2 hours.

  • Film Hydration:

    • Pre-warm 2 mL of PBS (pH 7.4) to a temperature above the Tc of the lipids (for POPC, this is above -2°C, so room temperature is sufficient, but warming to ~40°C can aid hydration).

    • Add the warm PBS to the flask containing the dried film.

    • Immediately begin to agitate the flask by hand-vortexing or using a mechanical shaker. Continue for 30-60 minutes. The lipid film will gradually peel off the glass and disperse into the buffer, forming a turbid suspension of MLVs.[13][15]

  • Size Reduction by Extrusion:

    • Assemble the liposome extruder with two stacked 100 nm polycarbonate membranes as per the manufacturer's instructions.

    • Draw the MLV suspension into a 1 mL syringe. Connect it to one end of the extruder. Connect an empty syringe to the other end.

    • Gently push the suspension from the first syringe through the membranes into the second syringe. This is one pass.

    • Repeat this process for an odd number of passes (e.g., 11 to 21 times).[9]

    • Scientist's Note: An odd number of passes ensures that the final liposome suspension is collected in the opposite syringe, having passed through the membrane a final time. This process forces the larger MLVs through the defined pores, resulting in the formation of smaller, more uniform SUVs.[10]

    • The final product should be a translucent, slightly bluish suspension of GaClPc-loaded liposomes. Store at 4°C.

Part 2: Micellar Encapsulation of GaClPc

Principle and Scientific Rationale

Polymeric micelles are nanosized core-shell structures formed by the self-assembly of amphiphilic block copolymers (e.g., PEG-PCL, PEG-PLGA) in an aqueous medium.[16][17] The hydrophobic blocks (e.g., PCL, PLGA) form a solid-like core that serves as a reservoir for encapsulating hydrophobic drugs like GaClPc, while the hydrophilic blocks (typically polyethylene glycol, PEG) form a protective outer corona.[7] This PEG shell provides colloidal stability and creates a "stealth" effect, reducing recognition by the reticuloendothelial system and prolonging circulation time.[18]

Two effective methods for preparing GaClPc-loaded micelles are thin-film hydration and nanoprecipitation .

  • Thin-Film Hydration for Micelles: The principle is analogous to liposome preparation. A film of the drug and copolymer is created and then hydrated. This method is straightforward and effective at the lab scale.[19][20]

  • Nanoprecipitation (Solvent Displacement): This technique involves dissolving the polymer and drug in a water-miscible organic solvent (e.g., acetone, acetonitrile).[21] This organic solution is then rapidly introduced into an aqueous anti-solvent phase under stirring. The rapid change in solvent polarity causes the hydrophobic polymer and drug to co-precipitate, self-assembling into drug-loaded nanoparticles.[22][23] Nanoprecipitation is known for its simplicity, speed, and potential for scalability.[24]

Workflow for Micellar Encapsulation of GaClPc

G cluster_prep Step 1: Solution Preparation cluster_mixing Step 2: Nanoprecipitation cluster_purification Step 3: Purification A Dissolve Amphiphilic Polymer (e.g., PEG-PLGA) & GaClPc in a Water-Miscible Organic Solvent (e.g., Acetonitrile) B Add Organic Phase Dropwise into Aqueous Anti-Solvent (e.g., Water) under Stirring A->B C Spontaneous Formation of Drug-Loaded Micelles B->C Induces D Evaporate Organic Solvent (e.g., under reduced pressure) C->D E Purified GaClPc-Micelles D->E Yields

Caption: Workflow for GaClPc micelle preparation by the nanoprecipitation method.

Detailed Protocol: GaClPc Micelle Preparation by Nanoprecipitation

Materials:

  • Amphiphilic diblock copolymer (e.g., mPEG-PLGA, mPEG-PCL)

  • Gallium(III) Chloride Phthalocyanine (GaClPc)

  • Acetonitrile or Acetone (HPLC grade)

  • Deionized Water

Equipment:

  • Magnetic stirrer and stir bar

  • Glass beaker (50 mL)

  • Syringe pump (optional, for controlled addition)

  • Rotary evaporator or vacuum line

Procedure:

  • Organic Phase Preparation:

    • Weigh 10 mg of mPEG-PLGA copolymer and 0.2 mg of GaClPc.

    • Dissolve both components in 1 mL of acetonitrile in a small glass vial. Ensure complete dissolution. This is the organic phase.

    • Scientist's Note: The choice of solvent is critical. It must be miscible with water and be a good solvent for both the polymer and the drug to ensure co-precipitation.[25]

  • Nanoprecipitation:

    • Place 10 mL of deionized water (the anti-solvent) into a 50 mL glass beaker with a small magnetic stir bar.

    • Set the magnetic stirrer to a moderate speed (e.g., 400-600 rpm) to create a vortex.

    • Add the organic phase dropwise into the center of the vortex of the stirring aqueous phase.[21] For maximum reproducibility, a syringe pump can be used to control the addition rate.

    • A slightly turbid, colored suspension will form immediately as the nanoparticles precipitate.

  • Solvent Removal and Purification:

    • Allow the micellar suspension to stir for at least 2-4 hours at room temperature in an open beaker (or under a fume hood) to allow the organic solvent to evaporate.

    • Alternatively, for faster removal, transfer the suspension to a round-bottom flask and use a rotary evaporator at a mild temperature (e.g., 30°C) and reduced pressure.[26]

    • Scientist's Note: Complete removal of the organic solvent is essential for the stability of the micelles and for biocompatibility.[27]

    • The resulting solution should be a clear to slightly opalescent, colored aqueous suspension of GaClPc-loaded micelles. The sample can be filtered through a 0.22 µm syringe filter to remove any larger aggregates and for sterilization. Store at 4°C.

Part 3: Characterization of GaClPc-Loaded Nanocarriers

Thorough characterization is essential to ensure the quality, stability, and potential efficacy of the formulated nanocarriers. Key parameters include particle size, size distribution, surface charge, and the efficiency of drug encapsulation.[28][29]

Data Presentation: Typical Physicochemical Properties
ParameterGaClPc-LiposomesGaClPc-MicellesMethodRationale
Particle Size (Z-average) 80 - 150 nm20 - 80 nmDLSSize influences circulation time, biodistribution, and tumor accumulation via the EPR effect.
Polydispersity Index (PDI) < 0.2< 0.25DLSMeasures the homogeneity of the particle size distribution. A lower PDI indicates a more uniform sample.
Zeta Potential -5 to -30 mV-2 to -15 mVDLSIndicates surface charge and predicts colloidal stability. A higher magnitude (positive or negative) suggests better stability against aggregation.
Encapsulation Efficiency (EE%) > 85%> 70%UV-VisThe percentage of the initial drug that is successfully entrapped within the nanocarriers.
Drug Loading (DL%) 0.5 - 2%1 - 5%UV-VisThe weight percentage of the drug relative to the total weight of the nanocarrier.

Note: These values are typical and can vary significantly based on the specific lipids, polymers, and formulation parameters used.

Protocol: Physicochemical Characterization by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute a small aliquot (e.g., 10-20 µL) of the nanocarrier suspension in 1 mL of deionized water or PBS to achieve a suitable scattering intensity (as advised by the instrument manufacturer).

  • Measurement: Transfer the diluted sample to a cuvette. Place it in the DLS instrument.

  • Analysis: Perform measurements for particle size (Z-average diameter), Polydispersity Index (PDI), and Zeta Potential. Ensure the sample is equilibrated to the measurement temperature (typically 25°C) before analysis.

Protocol: Encapsulation Efficiency (EE%) and Drug Loading (DL%)

Principle: This protocol relies on separating the encapsulated GaClPc from the free, unencapsulated drug. The amount of encapsulated drug is then quantified using UV-Vis spectrophotometry, leveraging the strong absorbance of phthalocyanines in the Q-band region (~670-700 nm).

Procedure:

  • Separation of Free Drug:

    • Place 1 mL of the GaClPc-nanocarrier suspension into an ultracentrifuge tube or a centrifugal filter unit (e.g., Amicon® Ultra, MWCO 10-30 kDa).

    • For Liposomes: Centrifuge at high speed (e.g., >100,000 x g for 1 hour) to pellet the liposomes.

    • For Micelles: Use a centrifugal filter unit and centrifuge according to the manufacturer's instructions to separate the micelles (in the retentate) from the aqueous phase containing free drug (in the filtrate).

    • Carefully collect the supernatant/filtrate (containing free drug) and resuspend the liposome pellet/retentate in a known volume of fresh PBS.

  • Quantification of Encapsulated Drug:

    • Take a known volume (e.g., 100 µL) of the purified nanocarrier suspension (containing the encapsulated drug).

    • Add 900 µL of a suitable organic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF) to disrupt the nanocarriers and release the GaClPc.[30] Vortex thoroughly.

    • Prepare a standard curve of known concentrations of GaClPc in the same solvent.

    • Measure the absorbance of the sample and the standards using a UV-Vis spectrophotometer at the λmax of GaClPc (approx. 680 nm).

    • Determine the concentration of GaClPc in the sample using the standard curve. This gives you the amount of encapsulated drug.

  • Calculations:

    • Encapsulation Efficiency (EE%): EE% = (Mass of Encapsulated Drug / Total Initial Mass of Drug) x 100

    • Drug Loading (DL%): DL% = (Mass of Encapsulated Drug / Total Mass of Nanocarrier [drug + lipid/polymer]) x 100

Conclusion

The encapsulation of the hydrophobic photosensitizer GaClPc into liposomes and micelles is a critical strategy for realizing its therapeutic potential in photodynamic therapy. The thin-film hydration method provides a reliable and straightforward approach for preparing both liposomes and micelles at a laboratory scale. For micelle preparation, nanoprecipitation offers a rapid, simple, and scalable alternative. Rigorous physicochemical characterization is paramount to ensure the development of stable, uniform, and efficiently drug-loaded nanocarriers. The protocols and principles detailed in this guide provide a solid foundation for researchers to successfully formulate GaClPc-based nanomedicines, paving the way for further preclinical and clinical investigation.

References

  • Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy. (n.d.). Anticancer Research. [Link]

  • Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy. (n.d.). Anticancer Research. [Link]

  • The Potential of Photodynamic Therapy Using Solid Lipid Nanoparticles with Aluminum Phthalocyanine Chloride as a Nanocarrier for Modulating Immunogenic Cell Death in Murine Melanoma In Vitro. (2024). MDPI. [Link]

  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. (2023). PubMed. [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2024). Unchained Labs. [Link]

  • Metal Nanoparticles for Photodynamic Therapy: A Potential Treatment for Breast Cancer. (2021). PubMed. [Link]

  • Thin-Film Hydration Method for Liposome Preparation. (n.d.). CD Formulation. [Link]

  • Binding of an amphiphilic phthalocyanine to pre-formed liposomes confers light-triggered cargo release. (n.d.). PubMed. [Link]

  • Photophysical studies of zinc phthalocyanine and chloroaluminum phthalocyanine incorporated into liposomes in the presence of additives. (2009). ResearchGate. [Link]

  • Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles. (2019). PubMed. [Link]

  • Recent Advances in Photodynamic Therapy: Metal-Based Nanoparticles as Tools to Improve Cancer Therapy. (2023). MDPI. [Link]

  • Liquid Metal Gallium Pharmaceuticals. (n.d.). PubMed. [Link]

  • Recent applications of phthalocyanines and naphthalocyanines for imaging and therapy. (n.d.). Wiley Online Library. [Link]

  • A Comprehensive Review of Nano-Deposition Methods for the Preparation of Nano-Carriers: Polymers, Drugs, and Drug Release Models. (2023). Austin Publishing Group. [Link]

  • Advances in Liposome-Encapsulated Phthalocyanines for Photodynamic Therapy. (2023). PubMed. [Link]

  • Nanoprecipitation process: From encapsulation to drug delivery. (2017). PubMed. [Link]

  • Overview of Nanoparticle-Based Approaches for the Combination of Photodynamic Therapy (PDT) and Chemotherapy at the Preclinical Stage. (2022). PubMed. [Link]

  • What is the mechanism of thin film hydration method for preparing liposomes?. (2018). ResearchGate. [Link]

  • Lipid Film Hydration Method for Preparation of Liposomes. (n.d.). ScienceDirect. [Link]

  • Gallium octacarboxyphthalocyanine hydroxide as a potential pro-apoptotic drug against cancer skin cells. (2024). Semantic Scholar. [Link]

  • Development and characterization of a copolymeric micelle containing soluble and insoluble model drugs. (2023). PubMed. [Link]

  • Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. (2023). Scientific Archives. [Link]

  • Characterization of Drug-Loaded Nanoparticles. (2015). ResearchGate. [Link]

  • Transdermal delivery system to release phthalocyanine photosensitizers for the potential treatment of skin cancer with PDT. (n.d.). PubMed. [Link]

  • From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. (2024). PubMed. [Link]

  • Phthalocyanine-Conjugated Glyconanoparticles for Chemo-photodynamic Combination Therapy. (2021). PubMed. [Link]

  • Encapsulation of hydrophilic and lipophilic drugs in PLGA nanoparticles by the nanoprecipitation method. (2000). PubMed. [Link]

  • Preparation and evaluation of proliposomes formulation for enhancing the oral bioavailability of ginsenosides. (n.d.). PubMed. [Link]

  • Schematic representation of the solvent evaporation process for polymeric micelle's preparation. (n.d.). ResearchGate. [Link]

  • Formulation Conditions on the Drug Loading Properties of Polymeric Micelles. (n.d.). Semantic Scholar. [Link]

  • Microencapsulation by solvent extraction/evaporation: reviewing the state of the art of microsphere preparation process technology. (2007). PubMed. [Link]

  • Advances in Liposome-Encapsulated Phthalocyanines for Photodynamic Therapy. (2023). PubMed. [Link]

  • Synergistic Encapsulation of Paclitaxel and Sorafenib by Methoxy Poly(Ethylene Glycol)-b-Poly(Caprolactone) Polymeric Micelles for Ovarian Cancer Therapy. (n.d.). PubMed. [Link]

  • Biodegradable functional polycarbonate micelles for controlled release of amphotericin B. (2016). PubMed. [Link]

  • MULTI-DRUG LOADED POLYMERIC MICELLES FOR SIMULTANEOUS DELIVERY OF POORLY SOLUBLE ANTICANCER DRUGS. (n.d.). PubMed. [Link]

  • Commonly employed methods of drug-loaded micelle preparation. (n.d.). ResearchGate. [Link]

  • Strategies to improve micelle stability for drug delivery. (n.d.). PubMed. [Link]

  • Engineering Docetaxel Micelles for Enhanced Cancer Therapy Through Intermolecular Forces. (2024). PubMed. [Link]

  • Characterization images of drug-loaded nanoparticles. A(a), A(b), A(c),... (n.d.). ResearchGate. [Link]

  • Drug Loading of Polymeric Micelles. (2018). ResearchGate. [Link]

  • Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. (2023). Protocols.io. [Link]

  • Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles. (n.d.). PubMed. [Link]

  • Formulating Liposomes for Active Drug Loading. (2020). YouTube. [Link]

  • The schematic illustration of liposomes preparation protocol using the... (n.d.). ResearchGate. [Link]

  • Biodegradable Polymeric Nanoparticle-Based Drug Delivery Systems: Comprehensive Overview, Perspectives and Challenges. (2022). MDPI. [Link]

  • Preparation and Characterization of Paclitaxel-loaded PLGA nanoparticles coated with cationic SM5-1 single-chain antibody. (2012). PubMed. [Link]

  • Kinetics of solvent extraction/evaporation process for PLGA microparticle fabrication. (2008). PubMed. [Link]

  • Development of co-solvent freeze-drying method for the encapsulation of water-insoluble thiostrepton in sterically stabilized micelles. (2019). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Gallium(III)-Phthalocyanine Chloride (GaClPc)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GaClPc-SOL-001 Status: Active Assigned Specialist: Senior Application Scientist, Phthalocyanine Chemistry Division

Executive Summary & Decision Matrix

The Challenge: Gallium(III) phthalocyanine chloride (GaClPc) exhibits extreme hydrophobicity and a strong tendency to form H-aggregates via


-

stacking in aqueous media. This aggregation quenches fluorescence and singlet oxygen generation, rendering the compound useless for Photodynamic Therapy (PDT) or aqueous imaging.

The Solution: You must disrupt these intermolecular interactions using one of three validated strategies. Use the decision matrix below to select the workflow best suited to your application.

SolubilityStrategy Start Start: GaClPc Solubility Issue Decision Is chemical modification of the macrocycle permitted? Start->Decision ChemMod Strategy A: Sulfonation (High Solubility, altered PK) Decision->ChemMod Permanent Structure Change Axial Strategy B: Axial Ligation (PEGylation/Hydroxylation) Decision->Axial Ligand Exchange Only PhysForm Strategy C: Nano-Encapsulation (Liposomes/Micelles) Decision->PhysForm Native Compound Required Yes Yes No No (Must keep GaClPc structure) ResultA Application: Vascular PDT ChemMod->ResultA Result: GaPcS4 (Water Soluble) ResultB Application: Targeted Delivery Axial->ResultB Result: Ga(L)Pc (Steric Hindrance) ResultC Application: Tumor Retention (EPR) PhysForm->ResultC Result: GaClPc-Liposome

Figure 1: Strategic Decision Tree for GaClPc Solubilization. Select your path based on whether covalent modification is acceptable for your study.

Strategy A: Chemical Modification (Sulfonation)

Mechanism: Direct electrophilic aromatic substitution introduces negatively charged sulfonate groups (-SO


) to the periphery of the macrocycle. This creates electrostatic repulsion between molecules, preventing aggregation.
Troubleshooting Guide & FAQ

Q: My sulfonated product is precipitating when I add acid. Is this normal? A: Yes. The sulfonic acid form (-SO


H) is less soluble than the salt form.
  • Fix: Maintain pH > 7. Neutralize the reaction mixture with NaOH or KOH to form the sodium salt (GaPcS

    
    -Na
    
    
    
    ), which is highly water-soluble.

Q: The UV-Vis Q-band is broadened even after sulfonation. A: This indicates "dimerization" due to high ionic strength or low pH.

  • Diagnostic: Add a drop of Triton X-100 or Tween 20. If the band sharpens and intensifies, your compound was aggregated.[1]

  • Root Cause: In high salt concentrations, the electrostatic shielding ("Debye screening") reduces the repulsion between sulfonate groups, allowing the hydrophobic cores to stack.

Protocol: Direct Sulfonation of GaClPc

Standard Reference: Derived from Ali et al. [1] and Durmuş et al. [2]

  • Reaction: Dissolve 100 mg of GaClPc in 2.0 mL of oleum (fuming sulfuric acid, 20-30% free SO

    
    ).
    
  • Heating: Stir at 60–80°C for 4–6 hours. Note: Higher temperatures increase the degree of sulfonation (DS).

  • Quenching: Pour the reaction mixture slowly over crushed ice (Exothermic! Use extreme caution).

  • Precipitation: The green precipitate is the sulfonic acid derivative. Centrifuge at 4000 rpm for 15 mins.

  • Neutralization: Wash the pellet with cold water, then redissolve in 1M NaOH until pH 8.0.

  • Purification: Dialyze (MWCO 1000 Da) against distilled water for 24 hours to remove excess salts.

  • Drying: Lyophilize to obtain the blue-green powder (GaPcS

    
    ).
    

Strategy B: Physical Formulation (Liposomal Encapsulation)

Mechanism: Instead of modifying the molecule, you hide the hydrophobic GaClPc within the lipid bilayer of a liposome. This utilizes the "Like Dissolves Like" principle.

Troubleshooting Guide & FAQ

Q: I see dark precipitates during the hydration step. A: You have exceeded the Critical Loading Capacity .

  • The Physics: GaClPc is planar. If the molar ratio of Drug:Lipid is too high (>1:20), the drug molecules segregate from the lipids and stack upon themselves.

  • Fix: Lower the drug concentration. Maintain a Lipid:Drug molar ratio of at least 50:1.

Q: My liposomes are leaking the dye over time. A: The GaClPc is likely sitting on the surface rather than deep in the bilayer.

  • Fix: Use a lipid with a higher transition temperature (

    
    ), such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), and add Cholesterol (30-40 mol%) to rigidify the membrane.
    
Protocol: Thin-Film Hydration (Bangham Method)

Standard Reference: Adapted from Pereira et al. [3] and broader liposome literature [4]

StepActionTechnical Note
1. Mix Dissolve DSPC, Cholesterol, and GaClPc in Chloroform/Methanol (9:1 v/v).Molar Ratio: 60:30:1 (Lipid:Chol:Drug).
2. Evaporate Rotary evaporate at 55°C under vacuum.Create a thin, uniform green film on the flask wall.
3. Dry Keep under vacuum overnight.Removal of trace solvent is critical to prevent toxicity.
4. Hydrate Add PBS (pH 7.4) pre-warmed to 60°C. Rotate flask for 1 hr.Temp must be >

of the lipid (DSPC

= 55°C).
5. Size Extrude through 100 nm polycarbonate membranes (11 passes).Ensures monodisperse population (PDI < 0.2).

Strategy C: Axial Ligation (The "Stealth" Modification)

Mechanism: Replacing the axial Chloride ligand with a bulky, hydrophilic group (e.g., Polyethylene Glycol or a charged pyridine). This creates steric hindrance perpendicular to the ring, physically making it impossible for two Pc molecules to stack face-to-face.

Protocol: Axial Ligand Exchange

Standard Reference: Durmuş et al. [2] and general coordination chemistry [5]

  • Hydrolysis: Reflux GaClPc in aqueous pyridine/NaOH to form Hydroxy-gallium phthalocyanine (Ga(OH)Pc).

  • Condensation: React Ga(OH)Pc with a carboxyl-terminated PEG (PEG-COOH) or a phenol derivative in a high-boiling solvent (e.g., quinoline or chloronaphthalene).

  • Result: The axial ligand acts as a "buoy," keeping the hydrophobic macrocycle suspended in water.

Quality Control: Validating Solubility

You cannot rely on visual inspection alone. Use UV-Vis spectroscopy to determine the aggregation state.[1][2]

Spectral Interpretation Table
ObservationDiagnosisAction Required
Sharp Q-band (670–690 nm) Monomeric (Ideal) Proceed to biological assays.
Broadened, Blue-shifted band (600–650 nm) H-Aggregates Add surfactant (Tween 80) or switch to Strategy A.
Red-shifted band (>700 nm) J-Aggregates Rare for GaClPc, but indicates head-to-tail stacking.
Diagnostic Workflow

UVVisCheck Sample Sample Solution Measure Measure UV-Vis (300-800 nm) Sample->Measure Check Analyze Q-Band Shape Measure->Check Monomer Sharp Peak High Extinction Coeff. Check->Monomer Single dominant peak Aggregate Broad/Split Peak Blue Shifted Check->Aggregate Shoulder > Peak Action1 Pass: Ready for PDT Monomer->Action1 Action2 Fail: Add Surfactant or Reformulate Aggregate->Action2

Figure 2: Spectroscopic Validation Workflow. Aggregation is the primary failure mode in GaClPc experiments.

References

  • Ali, H. E., et al. (2017). Novel sulfonated hydrophilic indium(III) and gallium(III) phthalocyanine photosensitizers: Preparation and investigation of photophysicochemical properties. Journal of Coordination Chemistry, 70(15), 1-21.[3]

  • Durmuş, M., & Ahsen, V. (2010).[4] Water-soluble cationic gallium(III) and indium(III) phthalocyanines for photodynamic therapy.[3][4][5] Journal of Inorganic Biochemistry, 104(3), 297-309.[4]

  • Pereira, P. M., et al. (2014). Binding of an amphiphilic phthalocyanine to pre-formed liposomes confers light-triggered cargo release.[6] Journal of Controlled Release, 181, 1-10.

  • BOC Sciences. (2024). Liposome Encapsulation Services for Drugs Delivery.[6][][8][9] BOC Sciences Technical Guides.

  • Klaikherd, A., et al. (2003). Synthesis and Characterization of Soluble Axially Substituted Tetra-(tert-butyl)gallium(III)phthalocyanines. European Journal of Organic Chemistry.

Sources

Technical Support Guide: Optimizing Thermal Annealing for GaClPc Thin Films

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support center. This guide addresses the critical post-deposition processing of Gallium Chloride Phthalocyanine (GaClPc) thin films. Unlike planar phthalocyanines (e.g., CuPc), GaClPc is a non-planar, "shuttlecock-shaped" molecule. Its optoelectronic utility—specifically its high sensitivity in the Near-Infrared (NIR) region—depends entirely on inducing a specific polymorph transition (Phase I


 Phase II) via thermal or solvent annealing.

This guide provides troubleshooting workflows and optimized protocols to ensure you achieve the correct molecular stacking (J-aggregate formation) while maintaining film integrity.

Part 1: The Core Protocol (Thermal Annealing)

Objective: Transform as-deposited metastable Phase I (absorption


 nm) to the stable Phase II (absorption 

nm) without inducing dewetting.
Standard Operating Procedure (SOP)
ParameterRecommended SettingTechnical Rationale
Atmosphere High Vacuum (

Torr) or N

Glovebox
Prevents oxidation. GaClPc is relatively stable, but O

acts as a p-type dopant, altering conductivity unpredictably.
Ramp Rate 2°C - 5°C / minSlow ramping prevents thermal shock and cracking, allowing molecules to reorient rather than sublime.
Target Temp 220°C - 260°C The Phase I

II transition typically activates

, but crystallinity peaks near 250°C.

risks sublimation.
Dwell Time 30 - 60 minutesSufficient time for domain growth and Cl-dipole alignment.
Cooling Natural cooling to RT (in vacuum)Quenching (fast cooling) freezes defects and induces stress.
Part 2: Troubleshooting & FAQs
Category A: Optical Performance (The NIR Shift)

Q: My film looks blue/green (Phase I) and shows no absorption peak above 750 nm after annealing. What went wrong?

Diagnosis: Incomplete Phase Transformation. The "Cl-up / Cl-down" stacking required for the NIR band has not been achieved. The molecules are likely still in the H-aggregate (face-to-face) orientation rather than the J-aggregate (slipped) stack.

Troubleshooting Steps:

  • Temperature Threshold: You likely annealed below the transition energy barrier. Increase target temperature by 20°C increments (e.g., try 240°C).

  • Substrate Interference: If using ITO or Quartz, the surface energy might be pinning the molecules in the "lying down" orientation.

    • Solution: Apply a Self-Assembled Monolayer (SAM) like OTS (Octadecyltrichlorosilane) or HMDS on the substrate before deposition to weaken substrate interaction and allow molecular flipping.

  • Thickness Factor: Films

    
     nm are often pinned by the interface. The Phase II transition is easier to observe in bulkier films (
    
    
    
    nm).

Q: The absorption spectrum is broad and featureless instead of having a sharp NIR peak.

Diagnosis: Amorphous Disordering. The film has neither the order of Phase I nor Phase II. This often happens if the ramp rate was too fast, causing random nucleation.

  • Action: Reduce ramp rate to 2°C/min.

  • Action: Verify vacuum quality. Residual solvent or water vapor can disrupt crystal packing.

Category B: Structural Integrity (Morphology)

Q: My films are developing pinholes or becoming hazy after annealing.

Diagnosis: Dewetting / Sublimation.[1] GaClPc molecules have high cohesive energy. At high temperatures (


), they prefer to stick to each other rather than the substrate, forming large isolated islands (Volmer-Weber growth) and leaving bare substrate exposed.

Troubleshooting Steps:

  • Lower the Temperature: Cap annealing at 200°C and extend the time (e.g., 2 hours).

  • Capping Layer: Depositing a thin layer of BCP (Bathocuproine) or similar organic buffer before annealing can mechanically suppress dewetting (though this may affect electronic contact).

  • Substrate Cleaning: Ensure the substrate is aggressively hydrophilic (UV-Ozone treated) unless you are specifically aiming for vertical alignment, in which case dewetting is a trade-off.

Part 3: Visualizing the Mechanism

The following diagram illustrates the critical decision pathways for optimizing the GaClPc phase transition.

GaClPc_Annealing_Workflow Start As-Deposited GaClPc Film (Phase I / Metastable) Check_Spec Check Absorption Spectrum (Q-Band Position) Start->Check_Spec Path_A Peak @ 620-690nm (Visible Only) Check_Spec->Path_A No NIR Shift Path_B Peak @ ~800-900nm (NIR Region) Check_Spec->Path_B Strong NIR Shift Action_Heat Apply Thermal Annealing (220°C - 250°C, Vacuum) Path_A->Action_Heat Standard Protocol Action_SVA Alternative: Solvent Vapor Annealing (CH2Cl2 or THF Vapor) Path_A->Action_SVA If Thermal Fails End End Path_B->End Process Complete Outcome_J Phase II Formation (J-Aggregate / Slip-Stacking) Action_Heat->Outcome_J Optimal Conditions Outcome_Dewet Defect: Dewetting/Pinholes Action_Heat->Outcome_Dewet Temp > 280°C or Poor Adhesion Action_SVA->Outcome_J Room Temp Transformation Fix_Dewet Solution: Lower Temp or Modify Substrate (SAMs) Outcome_Dewet->Fix_Dewet Fix_Dewet->Action_Heat Retry

Caption: Logical workflow for diagnosing phase transition failures in GaClPc films. Blue nodes indicate starting states, Green indicates success, and Red indicates failure modes.

Part 4: Advanced Optimization (The "Drug Development" Rigor)

To meet high-integrity standards, we recommend a Ladder Study for every new substrate batch.

Experimental Design:

  • Prepare 5 Samples: Identical thickness (e.g., 50 nm) on the target substrate.

  • Annealing Matrix:

    • Sample A: As-deposited (Control)

    • Sample B: 150°C (1 hr)

    • Sample C: 200°C (1 hr)

    • Sample D: 250°C (1 hr)

    • Sample E: Solvent Vapor Anneal (24 hrs in Chloroform vapor - Non-thermal control)

  • Characterization:

    • UV-Vis-NIR: Plot the ratio of Peak

      
       / Peak
      
      
      
      . The highest ratio indicates the purest Phase II.
    • XRD: Look for the emergence of the triclinic/monoclinic Phase II peak (often around

      
       depending on orientation).
      
    • AFM: Measure RMS roughness. If RMS > 10 nm for a 50 nm film, dewetting is occurring.

References
  • Yanagi, H. et al. (1993). Phase transformation and optical properties of gallium phthalocyanine chloride thin films.

  • Mori, T. (2021). Metal phthalocyanines: thin-film formation, microstructure, and physical properties.[2] National Institutes of Health (PMC).

  • Klymchenko, A. (2025). Modified Near-Infrared Annealing Enabled Rapid and Homogeneous Crystallization.[3] ResearchGate.[4]

  • Basova, T.V. (2025). Gold(III) phthalocyanine chloride: Optical and structural characterization.[5] ResearchGate.[4]

Sources

Technical Support Center: Enhancing Cellular Uptake of Gallium Phthalocyanine Photosensitizers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gallium Phthalocyanine (GaPc) photosensitizers. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome the common challenges associated with achieving efficient cellular uptake of GaPc, a critical step for successful photodynamic therapy (PDT).

Section 1: Understanding the Core Challenge: GaPc's Hydrophobicity and Aggregation

Gallium phthalocyanines are promising second-generation photosensitizers due to their strong absorption in the near-infrared (NIR) region, which allows for deeper tissue penetration of light, and their high quantum yields of singlet oxygen, the primary cytotoxic agent in PDT.[1][2] However, the inherent hydrophobicity and large planar structure of GaPc molecules lead to a significant challenge: aggregation in aqueous environments like cell culture media and physiological fluids.[2][3]

Why is aggregation a problem?

When GaPc molecules stack together (forming H-aggregates), their photoactivity is drastically reduced.[2][4] This aggregation prevents the efficient generation of reactive oxygen species (ROS) upon light activation, rendering the PDT treatment ineffective.[2] Furthermore, these aggregates are often too large to be efficiently taken up by cells.[5]

This section will address the foundational questions related to overcoming these intrinsic properties.

Frequently Asked Questions (FAQs): Formulation & Delivery

Q1: My free GaPc shows low cellular uptake and minimal phototoxicity. What's the primary cause?

A1: The most likely culprit is aggregation. Free, unmodified GaPc has a strong tendency to form photo-inactive aggregates in aqueous solutions.[2][3] These aggregates are poorly internalized by cells and exhibit quenched fluorescence and reduced singlet oxygen generation.[2] While some studies have investigated the cellular uptake of free GaPc, its efficacy is often limited.[6][7] To overcome this, GaPc requires a delivery system to maintain its monomeric, photoactive state and facilitate passage across the cell membrane.[8][9]

Q2: What are the most effective strategies to prevent GaPc aggregation and enhance its delivery?

A2: The most successful strategies involve encapsulating or conjugating GaPc into nanocarrier systems. These systems serve to:

  • Isolate GaPc molecules: Preventing π-π stacking and aggregation.[2]

  • Improve aqueous solubility and stability: Allowing for uniform dispersion in physiological media.[8]

  • Facilitate cellular entry: By leveraging various endocytic pathways.[10][11]

The most common and effective nanocarriers for GaPc and other phthalocyanines include:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic molecules like GaPc within their membrane.[12]

  • Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), these nanoparticles can encapsulate GaPc within their core.[13][14]

  • Micelles: Self-assembling structures formed by amphiphilic polymers that can enclose GaPc in their hydrophobic core.[2]

Recent studies have demonstrated that encapsulating GaPc in PEGylated PLGA nanoparticles significantly increases its photodynamic effect compared to free GaPc.[2][14]

Q3: Should I choose liposomes or polymeric nanoparticles for my GaPc delivery?

A3: The choice depends on your specific experimental goals, such as desired release kinetics and targeting strategy.

FeatureLiposomesPolymeric Nanoparticles (e.g., PLGA)
Composition Phospholipids, CholesterolBiodegradable Polymers (e.g., PLGA, PLA)
GaPc Loading Within the lipid bilayerEncapsulated in the polymeric matrix
Stability Can be less stable, prone to leakage. Stability can be improved with PEGylation.[12]Generally more stable with slower drug release.[13]
Release Mechanism Primarily through membrane fusion/destabilization. Can be triggered by light or pH.[12][15]Drug release through polymer degradation and diffusion.[13]
Surface Modification Relatively straightforward to modify the surface with targeting ligands.[12]Surface can be readily functionalized, for example with PEG to increase circulation time.[8]

For initial studies, liposomal formulations are often easier to prepare.[15][16] However, for applications requiring sustained release, polymeric nanoparticles may be more suitable.[13]

Section 2: Troubleshooting Guide: Optimizing Nanoparticle-Mediated Uptake

Even when using nanocarriers, suboptimal results can occur. This section provides a troubleshooting framework for common issues.

Problem 1: Low cellular uptake of GaPc-loaded nanoparticles.
Potential Cause Recommended Action & Explanation
Incorrect Nanoparticle Size Characterize your nanoparticle size using Dynamic Light Scattering (DLS). The optimal size for cellular uptake via endocytosis is typically in the range of 50-200 nm.[17][18] Particles larger than 500 nm may be primarily taken up by phagocytic cells, while very small particles (<20 nm) can be rapidly cleared.[5]
Unfavorable Surface Charge Measure the Zeta Potential of your nanoparticles. A positive surface charge often enhances interaction with the negatively charged cell membrane, leading to increased uptake.[19] However, highly cationic particles can also induce cytotoxicity. A slightly positive or neutral charge is often a good compromise.
Lack of Targeting Moiety Consider surface functionalization with targeting ligands. For cancer cells, ligands that bind to overexpressed receptors (e.g., folic acid for folate receptors, transferrin for transferrin receptors) can significantly enhance uptake via receptor-mediated endocytosis.[20][21]
Serum Protein Interference Evaluate uptake in both serum-free and serum-containing media. Proteins in serum can form a "protein corona" on the nanoparticle surface, altering its size, charge, and interaction with cells. PEGylation can help reduce protein adsorption and prolong circulation time.[13]
Problem 2: High "dark" cytotoxicity (toxicity without light activation).
Potential Cause Recommended Action & Explanation
Cytotoxic Nanocarrier Components Test the toxicity of the "empty" nanocarrier (without GaPc). Some polymers, lipids, or surfactants used in nanoparticle formulation can be inherently toxic to cells. If the empty carrier is toxic, you may need to screen alternative materials or reduce the concentration used.
Residual Solvents Ensure complete removal of organic solvents used during nanoparticle preparation. Techniques like dialysis or tangential flow filtration should be used to purify the nanoparticle suspension. Residual solvents like acetone or dichloromethane are highly toxic to cells.
High GaPc Concentration Perform a dose-response curve to determine the non-toxic concentration range of your GaPc formulation in the dark. Even encapsulated, very high concentrations of GaPc may exert some level of toxicity.[6]
Problem 3: Inconsistent phototoxicity results between experiments.
Potential Cause Recommended Action & Explanation
Variable GaPc Loading Quantify the amount of GaPc loaded into each batch of nanoparticles. This can be done by lysing the nanoparticles with a suitable solvent (e.g., DMSO) and measuring the absorbance of GaPc. Normalize your experiments to the actual GaPc concentration.
Nanoparticle Aggregation Over Time Check the stability of your nanoparticle suspension over the course of the experiment. Use DLS to monitor for changes in size that would indicate aggregation. If aggregation occurs, you may need to optimize the formulation for better colloidal stability, for instance, by increasing PEGylation density.
Differences in Cellular State Standardize cell culture conditions. Factors like cell passage number, confluency, and cell cycle phase can influence the rate of endocytosis. Ensure these are consistent across replicate experiments.

Section 3: Experimental Protocols & Workflows

Protocol 1: Preparation of GaPc-Loaded Liposomes via Thin-Film Hydration

This protocol is a standard method for encapsulating hydrophobic drugs like GaPc into liposomes.[15][16]

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve your chosen lipids (e.g., a mixture of DPPC and cholesterol at a specific molar ratio) and GaPc in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).

    • Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask. Ensure all solvent is removed to prevent cytotoxicity.

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated extruder.[15]

  • Purification:

    • Remove any unencapsulated GaPc by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the liposome size and zeta potential using DLS.

    • Quantify GaPc encapsulation efficiency via absorbance or fluorescence spectroscopy after lysing the liposomes.

Workflow: Investigating the Cellular Uptake Pathway

Understanding how your GaPc nanoparticles enter cells is crucial for rational design improvements.[10][22]

Uptake_Pathway_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_conclusion Conclusion Prep Prepare & Characterize GaPc-Nanoparticles Incubate Incubate cells with GaPc-NPs at 37°C (uptake) and 4°C (control) Prep->Incubate Inhibitors Pre-treat cells with endocytosis inhibitors (e.g., Chlorpromazine, Filipin) Prep->Inhibitors Quantify Quantify cellular uptake via: - Flow Cytometry - Fluorescence Microscopy - Spectroscopy (after cell lysis) Incubate->Quantify Incubate_Inhib Incubate inhibitor-treated cells with GaPc-NPs Inhibitors->Incubate_Inhib Incubate_Inhib->Quantify Analyze Analyze Data: Compare uptake between 37°C/4°C and with/without inhibitors Quantify->Analyze Conclusion Determine Dominant Uptake Pathway (e.g., Clathrin-mediated, Caveolae-mediated) Analyze->Conclusion

Caption: Workflow for elucidating the endocytic pathway of GaPc nanoparticles.

This workflow uses temperature dependence (endocytosis is an active process inhibited at 4°C) and pharmacological inhibitors to probe the mechanism of uptake.[18] For example, a reduction in uptake after treatment with chlorpromazine suggests clathrin-mediated endocytosis.[5]

Section 4: Key Mechanistic Insights

The Journey of a Nanoparticle into the Cell

Most nanoparticles, including those carrying GaPc, enter cells through endocytosis, an energy-dependent process.[11] The specific pathway can be influenced by nanoparticle size, shape, and surface chemistry.[17][23]

Endocytosis_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular Extracellular Space | { GaPc-NP} Clathrin Clathrin-coated pit (50-200 nm) Extracellular:np1->Clathrin Clathrin-mediated Endocytosis Caveolae Caveolae Extracellular:np1->Caveolae Caveolae-mediated Endocytosis Macropino Macropino Extracellular:np1->Macropino Macropinocytosis Membrane Plasma Membrane Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Lysosome (Drug Release or Degradation) Endosome->Lysosome Maturation Release Cytosolic Release (Endosomal Escape) Endosome->Release Escape Lysosome->Release Release

Caption: Major endocytic pathways for nanoparticle uptake into a cell.

  • Clathrin-Mediated Endocytosis (CME): A common pathway for particles up to 200 nm.[18]

  • Caveolae-Mediated Endocytosis (CvME): Typically internalizes smaller particles (<80 nm).[5]

  • Macropinocytosis: A non-specific process for engulfing larger particles (>200 nm).[5]

After internalization, the nanoparticle is enclosed within an endosome. For GaPc to be effective, it must be released from the nanocarrier and ideally escape the endo-lysosomal pathway to localize in key organelles like mitochondria or the endoplasmic reticulum, which are primary targets in PDT.[24]

References

  • Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. Frontiers in Molecular Biosciences. [Link]

  • Gallium phthalocyanine photosensitizers: carboxylation enhances the cellular uptake and improves the photodynamic therapy of cancers. PubMed. [Link]

  • Polymeric nanoparticles for photodynamic therapy. PubMed. [Link]

  • Nanoparticle endocytosis - a critical evaluation of concepts and methods. Nature Research. [Link]

  • Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine. Royal Society of Chemistry. [Link]

  • Effect of the surface modification, size, and shape on cellular uptake of nanoparticles. ResearchGate. [Link]

  • Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell. MDPI. [Link]

  • Polymeric Nanoparticles for Cancer Photodynamic Therapy. PubMed. [Link]

  • Smart Polymeric Delivery System for Antitumor and Antimicrobial Photodynamic Therapy. Frontiers. [Link]

  • Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine. Royal Society of Chemistry. [Link]

  • Interplay of Nanoparticle Properties during Endocytosis. MDPI. [Link]

  • Polymeric Nanosystems Applied for Metal-Based Drugs and Photosensitizers Delivery: The State of the Art and Recent Advancements. MDPI. [Link]

  • Core-shell Polymeric Nanoparticles Co-Loaded With Photosensitizer and Organic Dye for Photodynamic Therapy Guided by Fluorescence Imaging in Near and Short-Wave Infrared Spectral Regions. PubMed. [Link]

  • Effects of Particle Size and Surface Modification on Cellular Uptake and Biodistribution of Polymeric Nanoparticles for Drug Delivery. Semantic Scholar. [Link]

  • Effect of the surface modification, size, and shape on cellular uptake of nanoparticles. PubMed. [Link]

  • Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells. National Institutes of Health. [Link]

  • Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy. National Institutes of Health. [Link]

  • Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy. Bentham Science. [Link]

  • Binding of an amphiphilic phthalocyanine to pre-formed liposomes confers light-triggered cargo release. Royal Society of Chemistry. [Link]

  • Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy. MDPI. [Link]

  • Advances in Liposome-Encapsulated Phthalocyanines for Photodynamic Therapy. MDPI. [Link]

  • Unveiling Ga(III) Phthalocyanine-A Different Photosensitizer in Neuroblastoma Cellular Model. PubMed. [Link]

  • Zinc phthalocyanine-initiated poly-L-glutamate-based nanocarriers with theranostic properties for glioblastoma multiforme treatment. Spanish Drug Discovery Network. [Link]

  • Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species. National Institutes of Health. [Link]

  • Anti-Hypoxia Nanoplatforms for Enhanced Photosensitizer Uptake and Photodynamic Therapy Effects in Cancer Cells. MDPI. [Link]

  • Aggregation and photophysical properties of phthalocyanines in supramolecular complexes. SpringerLink. [Link]

  • Liposomal Formulations of Metallodrugs for Cancer Therapy. MDPI. [Link]

  • Nanocarriers-Mediated Drug Delivery Systems for Anticancer Agents: An Overview and Perspectives. National Institutes of Health. [Link]

  • Molecular Determinants for Photodynamic Therapy Resistance and Improved Photosensitizer Delivery in Glioma. MDPI. [Link]

  • Molecular aggregation in soluble phthalocyanines - Chemical interactions vs. π-stacking. ScienceDirect. [Link]

  • Photosensitizer-thioglycosides enhance photodynamic therapy by augmenting cellular uptake. National Institutes of Health. [Link]

  • Zinc-Phthalocyanine-Loaded Extracellular Vesicles Increase Efficacy and Selectivity of Photodynamic Therapy in Co-Culture and Preclinical Models of Colon Cancer. MDPI. [Link]

  • Precise Quantification of Nanoparticle Internalization. National Institutes of Health. [Link]

  • Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization. National Institutes of Health. [Link]

  • GALLIUM (III) PHTALOCYANINE AS NEW PHOTOSENSITIZER FOR PHOTODYNAMIC THERAPY OF NEUROBLASTOMA. ResearchGate. [Link]

  • Which Strategies Can Be Effective Against Chronic Infected Wounds? MDPI. [Link]

  • Intracellular uptake and fluorescence imaging potential in tumor cell of zinc phthalocyanine. ScienceDirect. [Link]

  • Phthalocyanine aggregates in the photodynamic therapy: dogmas, controversies, and future prospects. National Institutes of Health. [Link]

  • ACS Sustainable Chemistry & Engineering. American Chemical Society. [Link]

  • Axially modified gallium phthalocyanines and naphthalocyanines for optical limiting. PubMed. [Link]

  • The schematic illustration of liposomes preparation protocol using the... ResearchGate. [Link]

  • Beyond Rare Earths: China's Growing Threat to Gallium Supply Chains. Center for Strategic and International Studies. [Link]

  • Effects of aggregation on the structures and excited-state absorption for zinc phthalocyanine. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Minimizing Dark Toxicity of Ga(III) Phthalocyanine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for Reducing Dark Cytotoxicity in Photodynamic Therapy (PDT) Applications Product Focus: Gallium(III) Phthalocyanine Chloride (Ga(III)PcCl) Audience: Drug Development Scientists, biophysicists, and PDT Researchers

Introduction

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that "dark toxicity"—cellular death induced by a photosensitizer (PS) in the absence of light—is a critical failure mode in PDT drug development. While Ga(III) phthalocyanine chloride is a high-yield singlet oxygen generator (


), its hydrophobic planar structure drives strong 

-

stacking aggregation in aqueous media.

The Core Issue: Aggregates are not just optically inactive; they are often biologically distinct, causing membrane disruption and non-specific uptake that leads to dark cytotoxicity. This guide provides field-proven protocols to purify, formulate, and validate your Ga(III)PcCl systems.

Part 1: Troubleshooting Synthesis & Purification

User Question: "I synthesized Ga(III)PcCl, but my control groups (no light) are showing 40% cell death at 10


M. Is the compound inherently toxic?"

Technical Diagnosis: It is unlikely the monomeric compound is toxic at that concentration. The toxicity likely stems from two sources:

  • Unreacted Gallium(III) Chloride (

    
    ): 
    
    
    
    is a strong Lewis acid and hydrolyzes to form hydrochloric acid and cytotoxic gallium species in situ.
  • Oligomers/Aggregates: Impure fractions containing dimers/trimers can destabilize cell membranes.

Corrective Action: The "Acid-Paste" Purification Protocol Standard washing is insufficient. Use this protocol to ensure removal of free metal ions and oligomers.

StepActionTechnical Rationale
1 Acid Dissolution Dissolve crude Ga(III)PcCl in concentrated

(sulfuric acid). Stir for 1-2 hours.
2 Precipitation Pour the acid solution slowly onto crushed ice/water (1:10 ratio) with vigorous stirring.
3 Filtration & Wash Filter the precipitate.[1][2] Wash with hot water until filtrate pH is neutral.
4 Soxhlet Extraction Extract the solid with methanol or acetone in a Soxhlet apparatus for 24h.
5 Final Drying Dry under vacuum at 80°C.

Critical Check: Verify purity using HPLC. A single sharp peak indicates monomeric purity. Broad shoulders suggest aggregation or impurities.

Part 2: Formulation & Solubilization

User Question: "I cannot dissolve Ga(III)PcCl in media without using 10% DMSO, which is toxic to my cells. How do I fix this?"

Technical Diagnosis: Ga(III)PcCl is lipophilic.[3] Direct addition to media causes immediate precipitation into micro-aggregates that adhere to cell surfaces, causing physical stress (dark toxicity). You must use a delivery vehicle.

Troubleshooting Guide: Formulation Strategies

Option A: Liposomal Encapsulation (Gold Standard)

Liposomes shield the hydrophobic Pc core from the aqueous environment, preventing aggregation and non-specific binding.

  • Protocol:

    • Mix DPPC (Dipalmitoylphosphatidylcholine), Cholesterol, and Ga(III)PcCl in chloroform (molar ratio 70:20:1).

    • Evaporate solvent to form a thin film.

    • Hydrate with PBS at 55°C (above phase transition temp).

    • Extrude through 100 nm polycarbonate filters.

  • Result: "No dark toxicity" typically observed up to 50-100

    
    M.
    
Option B: Axially Ligated Solubilization

If you cannot use nanocarriers, chemically modify the axial ligand.

  • Strategy: Replace the Chloride (

    
    ) ligand with a hydrophilic group (e.g., polyethylene glycol (PEG) chain) at the axial position.
    
  • Mechanism: The axial polymer acts as a steric barrier, preventing the "face-to-face" stacking that drives aggregation.

Part 3: Mechanism of Action Visualization

Understanding why aggregation causes toxicity is key to preventing it.

DarkToxicityMechanism GaPc Free Ga(III)PcCl (Hydrophobic) Agg Aggregates (Stacking) GaPc->Agg Aqueous Media (No carrier) Monomer Monomer (Encapsulated/Solubilized) GaPc->Monomer Liposome/PEGylation Membrane Cell Membrane Agg->Membrane Non-specific Adsorption PDT_Eff PDT Efficacy (ROS Generation) Agg->PDT_Eff Quenching (Low ROS) Monomer->Membrane Receptor-mediated Endocytosis DarkTox Dark Toxicity (Membrane Lysis) Monomer->DarkTox Minimal Monomer->PDT_Eff High ROS Yield Membrane->DarkTox Destabilization

Figure 1: Aggregation leads to membrane destabilization (dark toxicity) and fluorescence quenching. Monomerization via formulation ensures safety and efficacy.

Part 4: Validation Protocols

User Question: "How do I definitively prove my formulation has low dark toxicity?"

Standard Operating Procedure (SOP): The "Dark Control" Assay Do not rely solely on MTT. Use a multiparametric approach.

1. Hemolysis Assay (Membrane Integrity) Since aggregation damages membranes, red blood cells (RBCs) are the perfect sensor.

  • Step 1: Incubate 2% RBC suspension with Ga(III)PcCl (1-50

    
    M) for 1h in the dark.
    
  • Step 2: Centrifuge and measure supernatant absorbance at 540 nm (Hemoglobin).

  • Criterion: < 5% hemolysis is required for intravenous safety. Aggregates often cause > 20% hemolysis.

2. Dark Cytotoxicity (MTT/CCK-8)

  • Control: Cells + Media (No PS).

  • Vehicle Control: Cells + Empty Liposomes/Solvent (Critical to rule out vehicle toxicity).

  • Test Group: Cells + Ga(III)PcCl (Dark).

  • Calculation: % Viability =

    
    .
    
  • Target: > 85% viability at therapeutic dose (

    
     equivalent).
    
Part 5: Advanced Troubleshooting (FAQs)

Q: Does the central metal ion affect dark toxicity? A: Yes. Diamagnetic metals like


 and 

generally have lower dark toxicity than paramagnetic metals (e.g.,

). However,

requires a counter-ion (Cl-) which provides an axial "handle." Utilizing this handle for axial PEGylation is a superior strategy to reduce toxicity compared to peripheral substitution, which can alter the electronic properties of the ring.

Q: I see precipitation in my stock solution after freezing. Is it safe to use? A: No. Thawing often induces irreversible aggregation.

  • Fix: Sonicate the stock solution for 10 minutes before use. If visible particulates remain, filter through a 0.2

    
    m PTFE filter and re-quantify concentration via UV-Vis absorbance (Q-band at ~680 nm).
    
References
  • Pereira, P. M. R., et al. (2014). "Aluminum–phthalocyanine chloride associated to poly(methyl vinyl ether-co-maleic anhydride) nanoparticles as a new third-generation photosensitizer for anticancer photodynamic therapy." International Journal of Nanomedicine. Link (Demonstrates nanoparticle encapsulation to reduce dark toxicity).

  • Soiberman, U., et al. (2017). "Gallium (III) Phthalocyanine as New Photosensitizer for Photodynamic Therapy of Neuroblastoma." ResearchGate.[4] Link (Discusses dark toxicity profiles of GaPc).

  • Kuznetsova, N. A., et al. (2012). "Ultrafast Relaxation and Aggregation of Gallium(III) Phthalocyanine Chloride in Solutions." High Energy Chemistry.
  • Sigma-Aldrich. "Gallium(III) Phthalocyanine Chloride Product Specification." Link (Chemical properties and solubility data).

  • Li, H., et al. (2012). "Gallium phthalocyanine photosensitizers: carboxylation enhances the cellular uptake and improves the photodynamic therapy of cancers." Anticancer Agents in Medicinal Chemistry. Link (Structural modification strategies).

Sources

Technical Guide: Stability & Handling of Gallium(III) Phthalocyanine Chloride (GaPcCl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Gallium(III) phthalocyanine chloride (GaPcCl) is a metallo-organic macrocycle distinct from simple gallium salts. Unlike Gallium(III) chloride (


), which reacts violently with water, GaPcCl is kinetically stable due to the shielding effect of the phthalocyanine ring. However, under ambient conditions, it is susceptible to three primary degradation vectors: axial ligand hydrolysis , supramolecular aggregation , and photo-oxidative bleaching .

This guide provides technical protocols to mitigate these risks, ensuring data integrity in drug development and organic electronic applications.

Property Technical Specification
CAS Number 19717-79-4
Molecular Formula

Coordination Geometry Square pyramidal (Ga sits ~0.44 Å above the plane)
Primary Instability Hydrolysis of the Ga-Cl bond to form

-oxo dimers

Environmental Stability Profile (Ambient Conditions)

Is GaPcCl stable in air?

Yes, but with caveats regarding humidity. In its solid powder form, GaPcCl is stable against oxidation and ambient light for months if stored correctly. However, the axial chloride ligand is labile. Long-term exposure to atmospheric moisture (


 RH) facilitates a slow hydrolysis reaction, converting the monomeric chloride species into a 

-oxo dimer (

).

Impact on Experiments:

  • Spectroscopic Shift: The dimer exhibits a blue-shifted Q-band compared to the monomer.

  • Solubility Drop: The dimer is significantly less soluble in organic solvents than the chloride monomer.

Photostability & The "Self-Destruct" Mechanism

GaPcCl is a photosensitizer. Upon irradiation (especially


 nm), it generates Singlet Oxygen (

). While this is desired for Photodynamic Therapy (PDT), it poses a stability risk during storage or synthesis.
  • Mechanism: The generated ROS (Reactive Oxygen Species) can attack the phthalocyanine macrocycle itself (photobleaching), breaking the conjugation and destroying the chromophore.

  • Critical Threshold: Ambient laboratory lighting is generally safe for short durations (< 2 hours), but direct sunlight or focused LED light will induce degradation in solution within minutes.

Solubility & Aggregation Troubleshooting

One of the most frequent support tickets involves "precipitation" or "loss of signal." This is rarely chemical decomposition but rather H-aggregation .

Solvent Compatibility Table
SolventSolubility RatingPrimary IssueRecommendation
Water InsolubleAggregationUse surfactants (e.g., Tween 80) or encapsulate.
Ethanol/Methanol PoorDimerizationAvoid as primary solvent; use as co-solvent only.
DMSO HighHygroscopicityPreferred. Keep anhydrous to prevent hydrolysis.
DMF HighDecompositionGood solubility, but DMF decomposes to amines over time.
Chloroform ModerateAxial ExchangeAcidic impurities in

can strip the axial ligand.
Protocol: Reversing Aggregation

If your solution shows a broadened Q-band (600–650 nm) and loss of fluorescence:

  • Heat: Gently heat the solution to 50°C for 10 minutes.

  • Sonication: Sonicate for 5 minutes (35 kHz).

  • Add Disaggregant: Add 1% v/v Pyridine or 1-Chloronaphthalene to disrupt

    
    -
    
    
    
    stacking.

Visualizing Degradation Pathways

The following diagram illustrates the two critical failure modes: Hydrolysis (driven by moisture) and Photobleaching (driven by light).

GaPcCl_Stability GaPcCl GaPcCl Monomer (Active Species) Excited Excited State (Singlet/Triplet) GaPcCl->Excited Light (hv) 680nm Bleached Photobleached Products GaPcCl->Bleached Macrocycle Cleavage Hydrolysis Hydrolysis (+ H2O) GaPcCl->Hydrolysis Moisture (High Humidity) ROS Singlet Oxygen (1O2) Excited->ROS Energy Transfer (Intersystem Crossing) ROS->GaPcCl Self-Attack (Oxidation) Dimer mu-Oxo Dimer (PcGa-O-GaPc) Hydrolysis->Dimer Axial Ligand Exchange (-HCl)

Caption: Figure 1. Dual degradation pathways of GaPcCl. The upper path shows photo-induced self-destruction (bleaching), while the lower path shows moisture-induced dimerization.

Frequently Asked Questions (Technical Support)

Q1: My stock solution in DMSO turned cloudy after a week. Is it ruined? Diagnosis: Likely moisture ingress causing aggregation or hydrolysis. DMSO is hygroscopic. Fix: Centrifuge the solution (10,000 rpm, 5 min). If the supernatant is clear but pale, you have precipitation. If the spectrum has shifted blue (~630 nm), you have the


-oxo dimer.
Prevention:  Store DMSO stocks over molecular sieves (3Å or 4Å) in a septum-sealed vial.

Q2: Can I use GaPcCl for thin-film annealing? Answer: Yes. GaPcCl shows excellent thermal stability up to ~300°C. Caveat: You must anneal in an inert atmosphere (


 or Ar). Annealing in air induces formation of the 

-oxo dimer on the surface, which alters the charge transport properties of the film.

Q3: Is the chloride ligand exchangeable? Answer: Yes, this is a feature, not a bug. The axial chloride can be substituted with hydroxide, alkoxides, or phenoxides to tune solubility. Warning: Avoid unintended exchange. Do not use basic solvents (e.g., pyridine) unless you intend to coordinate the solvent to the Gallium center.

Standard Operating Procedure (SOP): Storage & Handling

To maintain >98% purity over 12 months, strictly follow this workflow:

  • Receipt: Verify the container seal. If the powder appears clumped rather than free-flowing, moisture exposure may have occurred.

  • Solubilization:

    • Weigh GaPcCl in dim light (avoid direct overhead LEDs).

    • Dissolve in anhydrous DMSO or Chlorobenzene .

    • Critical Step: Sonicate for 10 minutes to ensure monomerization.

  • Storage:

    • Solid: Desiccator at room temperature (Dark).

    • Solution: -20°C in amber vials wrapped in Parafilm.

  • Usage: Allow the vial to reach room temperature before opening to prevent water condensation on the cold liquid surface.

References

  • Synthesis and Fluorination Effects: Bench, B. A., et al. (2002).[1] "Introduction of Bulky Perfluoroalkyl Groups...". Angewandte Chemie International Edition.

  • Thin Film & Dimerization: Basova, T. V., et al. (2014). "Molecular Organization in the Thin Films of Gallium(III) Phthalocyanine Chloride and its mu-(oxo)dimer". Applied Surface Science.

  • Crystallography & Structure: Kubiak, R., & Janczak, J. (1992). "Crystal and Molecular Structure of Chloro(phthalocyaninato)gallium(III)". Journal of Alloys and Compounds.

  • Photodynamic Properties & Aggregation: Pereira, P. M. R., et al. (2010). "Gallium(III) Phthalocyanine Derivatives for Photodynamic Therapy". Journal of Inorganic Biochemistry.

Sources

Validation & Comparative

A Researcher's Guide to XRD Characterization of Amorphous vs. Crystalline GaClPc Films

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

This guide provides an in-depth comparison of the X-ray Diffraction (XRD) characteristics of amorphous and crystalline Gallium(III) Phthalocyanine Chloride (GaClPc) thin films. As a potent p-type organic semiconductor, the performance of GaClPc in electronic devices is critically dependent on its solid-state morphology.[1] Understanding and controlling the degree of molecular order—the crystallinity—is paramount for optimizing charge transport and device efficiency. Here, we will explore the theoretical underpinnings, practical experimental protocols, and data interpretation necessary to distinguish and characterize these distinct phases using XRD.

Theoretical Framework: The Signature of Order in XRD

X-ray diffraction is a powerful, non-destructive technique for probing the atomic and molecular structure of materials.[2][3] Its principle lies in the constructive interference of X-rays scattered by electrons in a periodically arranged lattice.[3][4][5]

  • Crystalline Materials: In a crystalline solid, molecules like GaClPc adopt a highly ordered, repeating three-dimensional arrangement.[6] When an X-ray beam strikes this lattice, it is diffracted at specific angles where the path difference between waves scattered from adjacent crystal planes is an integer multiple of the wavelength.[2][7] This condition, described by Bragg's Law, results in a diffraction pattern characterized by sharp, well-defined peaks.[8][9] Each peak corresponds to a specific set of lattice planes (hkl), and its position and intensity provide a unique "fingerprint" of the crystal structure.[5]

  • Amorphous Materials: In contrast, amorphous materials lack long-range atomic order.[6] Molecules are arranged randomly, much like in a liquid. Consequently, there are no repeating planes to cause constructive interference at discrete angles. Instead, the scattered X-rays produce a very broad, diffuse hump or "halo" in the diffraction pattern.[8][10] This broad feature indicates the absence of a well-defined crystal lattice.

For thin films, conventional XRD can be challenging as the weak signal from the film may be overwhelmed by the strong signal from the single-crystal substrate.[11][12] To overcome this, Grazing Incidence X-ray Diffraction (GIXRD) is the preferred technique.[11][13] By using a very small, fixed angle of incidence (typically <1°), the X-ray beam is confined to the near-surface region, maximizing the signal from the thin film while minimizing substrate interference.[11][14][15]

Experimental Design: Controlling and Measuring Crystallinity

The transition between amorphous and crystalline GaClPc films can be controlled primarily through the substrate temperature during the deposition process.[1][16] Molecules arriving at a cold substrate have low kinetic energy and are "frozen" in place, leading to a disordered, amorphous structure.[17] Conversely, a heated substrate provides the necessary thermal energy for molecules to diffuse across the surface and arrange themselves into energetically favorable, ordered crystalline structures.[1][18][19]

The following diagram outlines the comprehensive workflow for fabricating and characterizing GaClPc films.

G cluster_prep Sample Preparation cluster_dep Film Deposition (PVD) cluster_xrd XRD Characterization cluster_analysis Data Analysis sub_clean Substrate Cleaning (e.g., Si/SiO2 wafer) sub_load Load into Deposition Chamber sub_clean->sub_load set_params Set Deposition Parameters sub_load->set_params sub_temp Substrate Temperature Control (Amorphous: Room Temp Crystalline: Elevated Temp) set_params->sub_temp ga_source GaClPc Source Evaporation sub_temp->ga_source film_growth Film Growth (100 nm) ga_source->film_growth xrd_align Sample Alignment in Diffractometer film_growth->xrd_align xrd_scan Perform GIXRD Scan (Fixed Grazing Angle ω) xrd_align->xrd_scan xrd_collect Collect Diffraction Pattern (Intensity vs. 2θ) xrd_scan->xrd_collect peak_id Identify Peak Positions (2θ) xrd_collect->peak_id phase_id Phase Identification (Compare to Database/Literature) peak_id->phase_id fwhm Measure FWHM peak_id->fwhm size_calc Calculate Crystallite Size (Scherrer Equation) fwhm->size_calc

Caption: Experimental workflow for GaClPc film fabrication and XRD analysis.

  • Substrate Preparation: Begin with RCA-cleaned Si/SiO2 wafers to ensure a pristine surface for film growth.

  • Film Deposition: Place the substrates and a crucible containing high-purity GaClPc powder into a high-vacuum (10⁻⁶ Torr) thermal evaporation chamber.

    • For Amorphous Films: Maintain the substrate holder at room temperature (25 °C).

    • For Crystalline Films: Heat the substrate holder to an elevated temperature (e.g., 200-250 °C). The optimal temperature may require some process tuning.[18][20]

  • Evaporation: Heat the GaClPc source until a deposition rate of ~0.1-0.2 nm/s is achieved, monitored by a quartz crystal microbalance. Deposit a film of desired thickness (e.g., 100 nm).

  • GIXRD Measurement:

    • Mount the sample on the goniometer of a thin-film X-ray diffractometer.

    • Set the instrument to grazing incidence mode with a fixed incident angle (ω) of 0.5°.

    • Scan a 2θ range from 5° to 40° using Cu Kα radiation (λ = 1.5406 Å).

    • Collect the diffraction intensity at each 2θ step.

Data Analysis & Interpretation: A Tale of Two Patterns

The resulting XRD patterns provide a clear distinction between the amorphous and crystalline GaClPc films.

The diagram below visualizes the fundamental difference in molecular packing that gives rise to the distinct XRD patterns.

G cluster_crys Crystalline GaClPc cluster_amor Amorphous GaClPc a1 a2 b1 a3 b2 a4 b3 b4 c1 c2 c3 c4 d1 d2 d3 d4 e1 f2 g4 h1 e2 f4 g1 h3 e3 f1 g2 h4 e4 f3 g3 h2

Caption: Molecular arrangement in crystalline (ordered) vs. amorphous (disordered) films.

A typical comparison of the diffraction patterns would yield results similar to those summarized below. The crystalline film exhibits a distinct diffraction peak, indicative of a preferred molecular orientation, a common feature in thermally evaporated phthalocyanine films.[21][22]

ParameterAmorphous GaClPc FilmCrystalline GaClPc Film
Appearance Broad, diffuse haloSharp, intense diffraction peak
Peak Position (2θ) Centered around ~25°~7.0°
Interplanar Spacing (d) Not applicable~12.6 Å
Full Width at Half Max (FWHM) > 5°~0.3°
Crystallite Size (Scherrer) Not applicable~27 nm

Note: Peak positions and crystallite sizes are representative and can vary with deposition conditions.

Interpretation:

  • Amorphous Film: The broad halo is the classic signature of a disordered material.[8] The lack of sharp peaks confirms the absence of long-range molecular order.

  • Crystalline Film: The sharp peak at ~7.0° corresponds to an interplanar spacing (d-spacing) of approximately 12.6 Å. This value is consistent with the stacking distance between phthalocyanine molecules oriented with their planes nearly parallel to the substrate surface (an "edge-on" orientation). The narrow Full Width at Half Maximum (FWHM) of the peak signifies a high degree of crystalline order and large coherent scattering domains.[23] The average crystallite size can be estimated from the FWHM using the Scherrer equation, providing a quantitative measure of the crystalline domain size within the film.[22]

Conclusion

X-ray diffraction, particularly in the grazing incidence configuration, is an indispensable tool for distinguishing between amorphous and crystalline GaClPc thin films. The presence of a broad, diffuse halo is an unambiguous indicator of an amorphous structure, while the appearance of sharp, intense Bragg peaks confirms crystalline order. By carefully controlling deposition parameters, such as substrate temperature, researchers can tune the film morphology from completely disordered to highly crystalline. This ability to characterize and control the molecular order is a critical step in establishing the structure-property relationships that govern the performance of GaClPc-based organic electronic devices.

References

  • Grazing-incidence X-ray diffraction tomography for characterizing organic thin films - PMC . Available at: [Link]

  • X-ray Diffraction: Techniques & Applications | Mathematical Crystallography Class Notes . Available at: [Link]

  • Amorphous vs. Crystalline Materials - EAG Laboratories . Available at: [Link]

  • Metal phthalocyanines: thin-film formation, microstructure, and physical properties - Squarespace . Available at: [Link]

  • X-ray diffraction under grazing incidence conditions - Springer Nature Experiments . Available at: [Link]

  • X-Ray Diffraction Basics | Chemical Instrumentation Facility - Iowa State University . Available at: [Link]

  • Principles of X-ray Diffraction . Available at: [Link]

  • Grazing Incidence X-Ray Diffraction (GIXRD) . Available at: [Link]

  • What is the difference between XRD pattern of amorphous and crystalline material? . Available at: [Link]

  • Laboratory #6 Guide: X-Ray Diffraction Studies of Polycrystalline Semiconductor Thin Films . Available at: [Link]

  • X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications - Technology Networks . Available at: [Link]

  • Thin Film XRD - Materials Characterization Lab - The University of Utah . Available at: [Link]

  • XRD for Amorphous and Crystalline Polymers - What to Look For - Drawell . Available at: [Link]

  • X-Ray Diffraction Study of Crystal Structure and Thin Films of Chromium(II) Phthalocyaninate . Available at: [Link]

  • X-Ray Diffraction Study of Crystal Structure and Thin Films of Chromium(II) Phthalocyaninate . Available at: [Link]

  • Phase and Texture of Solution-Processed Copper Phthalocyanine Thin Films Investigated by Two-Dimensional Grazing Incidence X-Ray Diffraction - MDPI . Available at: [Link]

  • Polymorphism and structure formation in copper phthalocyanine thin films - PMC . Available at: [Link]

  • X-ray diffraction (XRD) basics and application - Chemistry LibreTexts . Available at: [Link]

  • Molecular organization in the thin films of gallium(III) phthalocyanine chloride and its μ-(oxo)dimer: Optical spectroscopy and XPS study - INIS-IAEA . Available at: [Link]

  • Effects of substrate temperature on the crystallization process and properties of mixed-ion perovskite layers - Brandeis ScholarWorks . Available at: [Link]

  • The effects of temperature on the molecular orientation of zinc phthalocyanine films . Available at: [Link]

  • Crystal and Molecular Structures of Two Phthalocyanines, Chloro(phthalocyaninato)gallium(III) (ClGaPc) and µ-Oxobis(phthalocyaninato)gallium(III) (PcGaOGaPc) - MDPI . Available at: [Link]

  • Enabling Solution Growth of Insoluble Organic Materials in Common Solvents . Available at: [Link]

  • Influence of the Underlying Substrate on the Physical Vapor Deposition of Zn-Phthalocyanine on Graphene - PMC . Available at: [Link]

  • Absorption spectra of Li 2 Pc (1), GaClPc (2), TiCl 2 Pc (3) and FePc (4) in DMSO. - ResearchGate . Available at: [Link]

  • Effect of Film Formation Method and Annealing on Crystallinity of Poly(L-Lactic Acid) Films - Columbia University . Available at: [Link]

  • Effect of Growth Temperature on Crystallization of Ge1−xSnx Films by Magnetron Sputtering . Available at: [Link]

  • Copper Tetra-Tert-Butyl Phthalocyanine Thin Films for Ammonia Gas Detection - Journal of Global Pharma Technology . Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating GaClPc Purity: Elemental Analysis vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

In the realms of photodynamic therapy, advanced materials science, and catalysis, the purity of Gallium(III) Phthalocyanine Chloride (GaClPc) is a foundational prerequisite for generating reliable and reproducible data. For drug development professionals, particularly in its role as a photosensitizer, even minute impurities can drastically alter biological activity, skew pharmacokinetic profiles, and introduce unforeseen toxicity. This guide provides a comprehensive comparison of two essential analytical techniques for purity validation: Elemental Analysis (EA) and Mass Spectrometry (MS). Herein, we will explore the rationale behind experimental choices, outline self-validating protocols, and anchor our discussion in authoritative scientific principles.

The Imperative of Purity for Gallium(III) Phthalocyanine Chloride (GaClPc)

GaClPc is a complex macrocyclic molecule with a central gallium ion coordinated within a phthalocyanine ring and an axial chloride ligand. Its chemical formula is C₃₂H₁₆ClGaN₈. The synthesis and purification processes can inadvertently yield related phthalocyanine species, uncomplexed macrocycles, or residual reactants as impurities. Such contaminants can significantly compromise its critical photophysical properties and solubility, thereby affecting its performance in any given application. Consequently, the use of orthogonal and robust analytical methods is indispensable to confirm both its identity and purity.

Elemental Analysis: A Stoichiometric Verification

Elemental Analysis (EA), particularly CHN analysis, is a combustion-based technique that quantifies the mass percentages of carbon, hydrogen, and nitrogen in a sample. When complemented with methods to determine the metal and halogen content, it provides a fundamental assessment of a compound's empirical formula.

Expertise & Experience: The Rationale Behind the Method

EA is a primary validation tool because it directly assesses the stoichiometric integrity of the GaClPc molecule. In contrast to spectroscopic methods that probe structural features, EA delivers a quantitative measure of the elemental makeup. For instance, a sample contaminated with a metal-free phthalocyanine (H₂Pc) would exhibit lower percentages of gallium and chlorine and a slightly elevated hydrogen content compared to the theoretical values for pure GaClPc. This makes EA a potent technique for detecting non-volatile, structurally analogous impurities.

Experimental Protocol: A Self-Validating System

A rigorous EA protocol necessitates the use of certified reference materials to ensure instrumental accuracy and calibration.

Step-by-Step Protocol for Elemental Analysis of GaClPc:

  • Instrument Calibration: Calibrate the elemental analyzer with a certified organic standard of known C, H, and N composition, such as acetanilide, to establish measurement reliability.

  • Sample Preparation: Accurately weigh 2-3 mg of the thoroughly dried GaClPc sample into a tin capsule.[1] Complete removal of residual solvents is crucial to prevent artificially inflated hydrogen and carbon readings.[2]

  • Combustion: The sample undergoes combustion at high temperatures (around 900-1000 °C) in a pure oxygen environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Reduction and Separation: The combustion products are passed through a reduction furnace to convert nitrogen oxides to N₂ and eliminate surplus oxygen. The resultant gases are then separated using a gas chromatography column.[3]

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas, which is then used to compute the elemental percentages in the original sample.[4]

  • Data Analysis: The experimental percentages of C, H, and N are compared to the theoretical values for GaClPc (C₃₂H₁₆ClGaN₈). A deviation of less than ±0.4% is widely considered acceptable for confirming the purity of a compound.[5][6]

Data Presentation: Theoretical vs. Experimental Values
ElementTheoretical Mass % for C₃₂H₁₆ClGaN₈Acceptable Experimental Range (±0.4%)
Carbon (C) 62.92%62.52% - 63.32%
Hydrogen (H) 2.64%2.24% - 3.04%
Nitrogen (N) 18.34%17.94% - 18.74%

Note: The determination of Gallium (Ga) and Chlorine (Cl) would necessitate complementary techniques like Inductively Coupled Plasma (ICP) or X-ray Fluorescence (XRF).

Mass Spectrometry: The Molecular Fingerprint

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like GaClPc, MS provides a precise molecular weight, serving as a robust confirmation of its identity.

Expertise & Experience: The Rationale Behind the Method

While EA validates elemental ratios, it cannot differentiate between isomers or molecules with very similar elemental compositions. Mass spectrometry, especially with high-resolution instrumentation, provides an exact molecular weight, offering a superior level of confidence in the compound's identity. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are well-suited for analyzing metallophthalocyanines.[7] MALDI-TOF is often favored for GaClPc as it typically generates singly charged molecular ions with minimal fragmentation, which simplifies spectral interpretation.[8][9][10]

Experimental Protocol: A Self-Validating System

The inclusion of a calibration standard in the MS protocol is vital for ensuring the accuracy of the measured m/z values.

Step-by-Step Protocol for MALDI-TOF Mass Spectrometry of GaClPc:

  • Matrix Selection and Preparation: A saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), is prepared in a solvent system like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA). The matrix facilitates soft ionization by absorbing the laser energy.

  • Sample Preparation: The GaClPc sample is dissolved in a suitable solvent (e.g., THF, DMF) to a concentration of approximately 1 mg/mL.

  • Spotting: The GaClPc and matrix solutions are mixed, typically in a 1:10 analyte-to-matrix ratio. A small volume (1 µL) of this mixture is spotted onto the MALDI target plate and allowed to air dry.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard of known molecular weight that brackets the expected mass of GaClPc.

  • Data Acquisition: The target plate is introduced into the mass spectrometer. A pulsed laser desorbs and ionizes the GaClPc molecules. The time-of-flight of the ions to the detector is measured to determine their m/z.

  • Data Analysis: The resulting spectrum is analyzed for the molecular ion peak [M]⁺ and other relevant adducts. For GaClPc (C₃₂H₁₆ClGaN₈), the expected monoisotopic mass of the molecular ion [C₃₂H₁₆GaN₈]⁺ (following the loss of Cl) is approximately 577.08 Da (for the most abundant isotopes ⁶⁹Ga and ³⁵Cl). The characteristic isotopic patterns of gallium (⁶⁹Ga ~60%, ⁷¹Ga ~40%) and chlorine (³⁵Cl ~75%, ³⁷Cl ~25%) should be carefully examined.

Data Presentation: Expected m/z Peaks for GaClPc
Ion SpeciesDescriptionExpected Monoisotopic m/z
[M-Cl]⁺ Molecular ion after loss of the chloride ligand~577.08 (for ⁶⁹Ga) and ~579.08 (for ⁷¹Ga)
[M+H]⁺ Protonated molecular ion~613.05 (for ⁶⁹Ga, ³⁵Cl)
[M+Na]⁺ Sodium adduct~635.03 (for ⁶⁹Ga, ³⁵Cl)

Comparison Guide: Elemental Analysis vs. Mass Spectrometry for GaClPc Purity

FeatureElemental Analysis (EA)Mass Spectrometry (MS)
Information Provided Quantitative elemental composition (%C, %H, %N).Precise molecular weight (m/z) and isotopic distribution.
Primary Use Confirms empirical formula and stoichiometry.Confirms molecular identity and detects impurities with different molecular weights.
Sensitivity Lower (requires mg quantities).Higher (can detect pmol to fmol quantities).
Specificity Lower (cannot distinguish isomers).Higher (can distinguish molecules with different masses).
Throughput Lower.Higher.
Key Advantage Provides a direct measure of bulk purity.High specificity for molecular identity.
Key Limitation Does not provide structural information.May not detect isobaric impurities; ion suppression can be an issue.

Integrated Workflow for Comprehensive Purity Validation

Neither technique in isolation is sufficient for the unequivocal validation of purity. An integrated approach, leveraging the strengths of both methods, is essential for a comprehensive assessment of sample quality.

G cluster_0 Purity Validation Workflow for GaClPc Start GaClPc Sample EA Elemental Analysis (EA) Start->EA MS Mass Spectrometry (MS) Start->MS Compare Compare EA data to theoretical values EA->Compare AnalyzeMS Analyze MS for [M-Cl]⁺ and isotopic pattern MS->AnalyzeMS Purity High Purity Confirmed Compare->Purity < 0.4% deviation Impurity Impurity Detected (Further Purification/Characterization) Compare->Impurity > 0.4% deviation AnalyzeMS->Purity Correct m/z and isotopic pattern AnalyzeMS->Impurity Unexpected peaks or incorrect pattern

Caption: Integrated workflow for GaClPc purity validation using EA and MS.

This workflow illustrates a logical progression where both the elemental composition and molecular identity are rigorously confirmed. A sample that successfully passes both analytical checks can be deemed of high purity. Any discrepancies would necessitate further investigation and potential repurification.

Conclusion

For researchers, scientists, and professionals in drug development who work with GaClPc, a meticulous approach to purity validation is paramount. Elemental analysis and mass spectrometry are not mutually exclusive but are complementary techniques that together provide a robust and trustworthy assessment of the material's quality. A thorough understanding of the principles, protocols, and data interpretation of both methods is crucial for ensuring the integrity of starting materials, which in turn leads to more reliable and reproducible scientific findings.

References

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Cai, Z., et al. (2010). A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry, 21(1), 154–160. Retrieved from [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • ResearchGate. (2012). Is it possible to have a 10% elemental analysis deviation for an organic molecule?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Semantic Scholar. (1999). Investigation of MALDI-TOF Mass Spectrometry of Diverse Synthetic Metalloporphyrins, Phthalocyanines and Multiporphyrin Arrays. Retrieved from [Link]

  • MDPI. (2024). Crystal and Molecular Structures of Two Phthalocyanines, Chloro(phthalocyaninato)gallium(III) (ClGaPc) and µ-Oxobis(phthalocyaninato)gallium(III) (PcGaOGaPc). Retrieved from [Link]

  • ResearchGate. (n.d.). The MALDI-TOF MS spectra of the phthalocyanines (2–6). Retrieved from [Link]

  • ResearchGate. (n.d.). MALDI-TOF mass spectrum of cobalt(II) phthalocyanine 5. Retrieved from [Link]

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • ResearchGate. (2025). Morphological, linear and nonlinear properties of gallium phthalocyanine chloride annealed thin films. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra (MALDI-ToF) of the novel bis-phthalocyanines and the... Retrieved from [Link]

  • ScienceDirect. (2025). Gold(III) phthalocyanine chloride: Optical and structural characterization of thin films. Retrieved from [Link]

  • De Gruyter. (n.d.). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Gallium(III) chloride. Retrieved from [Link]

  • PubMed. (n.d.). Developments in Mass Spectrometry for Glycosaminoglycan Analysis: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Mass Spectrometry-Based Quantitative O-GlcNAcomic Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses. Retrieved from [Link]

  • Max Planck Institute for Biogeochemistry. (n.d.). Elemental Analysis. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]

  • ScienceDirect. (2003). State-of-the-art in inorganic mass spectrometry for analysis of high-purity materials. Retrieved from [Link]

  • Semantic Scholar. (2016). Trace elemental analysis in high purity materials using GD-MS and ICP-MS. Retrieved from [Link]

  • ResearchGate. (2024). Development and validation of analytical method for determination of elemental impurities in micafungin for injection. Retrieved from [Link]

  • Spectro-Lab. (n.d.). Elemental Analysis: Nitrogen and Carbon Determination of Soils and Plants with a single reactor. Retrieved from [Link]

  • PubMed. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. Retrieved from [Link]

  • VELP Scientifica. (n.d.). Total Carbon, Nitrogen and TOC Determination in reference soils and sediment samples. Retrieved from [Link]

  • Stanford Advanced Materials. (n.d.). Gallium TriChloride GaCl3 Anhydrous. Retrieved from [Link]

Sources

Raman Spectroscopy Fingerprint of Chloro(phthalocyaninato)gallium(III): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloro(phthalocyaninato)gallium(III) (GaClPc) is a non-planar metallophthalocyanine (MPc) exhibiting unique optoelectronic properties, primarily driven by its


 symmetry and the dipole moment induced by the axial chlorine ligand. Unlike planar alternatives like Zinc Phthalocyanine (ZnPc), GaClPc forms slip-stacked J-aggregates critical for organic photovoltaics (OPV) and nonlinear optics.

This guide provides a definitive technical analysis of the GaClPc Raman fingerprint. It distinguishes GaClPc from planar and isomorphous analogs through specific vibrational markers and details a self-validating experimental protocol for thin-film characterization.

The GaClPc Raman Fingerprint

Symmetry and Selection Rules

The Raman activity of GaClPc is governed by its


 point group symmetry , contrasting with the 

symmetry of planar MPcs (e.g., ZnPc, CuPc).
  • Planar (

    
    ):  Mutual exclusion principle applies; IR active modes are Raman inactive and vice versa.
    
  • GaClPc (

    
    ):  The loss of the center of inversion allows certain modes to be both IR and Raman active. The axial Cl atom lowers the symmetry, activating out-of-plane modes that are silent in planar Pc spectra.
    
Characteristic Vibrational Modes

The following table synthesizes the core Raman fingerprint of GaClPc, highlighting the distinction between macrocycle backbone vibrations and metal-ligand specific modes.

Table 1: Raman Vibrational Assignments for GaClPc

RegionWavenumber (

)
IntensityVibrational AssignmentSymmetry Origin
Metal-Ligand ~350 - 380 Medium

and Metal-N breathing

(Metal Dependent)
Macrocycle 680 - 690StrongMacrocycle breathing

(Pc Ring)
Fingerprint 750 - 760MediumC-H out-of-plane deformation

/

Fingerprint 1340 - 1350StrongPyrrole C-N stretching

Marker Band 1510 - 1520 Very StrongIsoindole C-N stretching

GaClPc Specific 1540 Strong Bridging

stretch

(Axial Ligand Effect)
Resonance 1600 - 1610MediumBenzene ring C=C stretch

Critical Insight: The band at 1540


  is the primary differentiator for GaClPc. In planar Pcs, this mode is often weaker or shifted. Its intensity in GaClPc is enhanced by the out-of-phase stretching facilitated by the domed structure.
Structural Visualization

The following diagram illustrates the structural logic governing the Raman activity.

GaClPc_Structure GaClPc GaClPc Molecule (C4v Symmetry) Axial Axial Ligand (Cl) Breaks Inversion Symmetry GaClPc->Axial Contains Planar Pc Macrocycle (Domed) GaClPc->Planar Contains Modes Raman Active Modes Axial->Modes Activates A1 & E modes Planar->Modes Backbone Vibrations Marker 1540 cm⁻¹ (C-N Bridge Stretch) Modes->Marker Fingerprint ID LowFreq < 400 cm⁻¹ (Ga-Cl Stretch) Modes->LowFreq Metal ID

Figure 1: Structural causality of GaClPc Raman modes. The axial ligand breaks symmetry, activating specific marker bands.

Comparative Analysis: GaClPc vs. Alternatives

GaClPc vs. Zinc Phthalocyanine (ZnPc)

ZnPc is the standard planar benchmark.

  • Spectral Shift: ZnPc exhibits a dominant breathing mode near 1510

    
    . GaClPc shows a distinct splitting or new peak appearance at 1540 
    
    
    
    due to the non-planar distortion.
  • Low Frequency: ZnPc lacks the metal-chloride stretch (<400

    
    ).
    
  • Polymorphism: ZnPc

    
     and 
    
    
    
    phases are easily distinguished by shifts in the 700-800
    
    
    region. GaClPc polymorphism (Phase I vs Phase II) is subtler and best detected by XRD, though Raman peak widths (FWHM) broaden in the less ordered Phase I.
GaClPc vs. Aluminum Phthalocyanine Chloride (AlClPc)

AlClPc is the isomorphous analog (Same


 structure).
  • Mass Effect: The primary difference is the mass of the central metal (Ga = 69.7 u, Al = 26.9 u).

  • Vibrational Shift: The Metal-N and Metal-Cl modes in GaClPc are red-shifted (lower wavenumber) compared to AlClPc due to the heavier Gallium atom.

    • Al-Cl stretch: ~360-400

      
      
      
    • Ga-Cl stretch: ~340-380

      
      
      
  • Fingerprint Identity: The macrocycle modes (1000-1600

    
    ) remain largely identical, making low-frequency analysis essential for distinguishing these two.
    
SERS Behavior (Surface-Enhanced Raman Scattering)

When deposited on Ag or Au substrates, the orientation of GaClPc dictates the SERS spectrum based on surface selection rules.

  • Orientation: The Cl ligand prevents flat-lying adsorption. GaClPc typically adopts a "standing" or tilted orientation.

  • Enhancement: Modes with a polarizability component perpendicular to the surface are most enhanced. Consequently, the out-of-plane C-H deformations (750

    
    )  often show disproportionate enhancement in SERS compared to bulk powder spectra.
    

Experimental Protocol: Thin Film Characterization

This protocol ensures reproducible acquisition of GaClPc Raman spectra, minimizing fluorescence interference and thermal damage.

Methodology Workflow

Protocol Substrate 1. Substrate Prep (Si wafer / Glass) Clean: Acetone -> IPA Deposition 2. OMBD Deposition Rate: 0.5 Å/s Vac: 10⁻⁶ Torr Substrate->Deposition Calibration 3. System Calibration Si Peak @ 520.7 cm⁻¹ Deposition->Calibration Acquisition 4. Acquisition λ = 633 nm or 785 nm Power < 1 mW Calibration->Acquisition Analysis 5. Analysis Baseline Correction Peak Fitting (Lorentzian) Acquisition->Analysis

Figure 2: Step-by-step workflow for GaClPc thin film Raman characterization.[1]

Detailed Steps
  • Sample Preparation (OMBD):

    • Use Organic Molecular Beam Deposition (OMBD) .

    • Source Temperature: ~380°C (Sublimation point of GaClPc).

    • Substrate: Silicon (100) or Quartz. Maintain substrate at Room Temperature (RT) to obtain the Kinetic Phase (Phase I). Anneal at 150°C to convert to Thermodynamic Phase (Phase II).

  • Excitation Wavelength:

    • Recommended: 633 nm (HeNe) or 785 nm (Diode) .

    • Reasoning: GaClPc has a Q-band absorption max ~620-690 nm. Using 633 nm induces Resonance Raman (RR) , enhancing the signal by

      
      , allowing detection of monolayers. 785 nm is preferred if fluorescence background is too high.
      
  • Acquisition Parameters:

    • Laser Power: Keep below 1 mW at the sample surface. Phthalocyanines are thermally stable but susceptible to local heating which can induce phase transitions (Phase I

      
       Phase II) during measurement.
      
    • Integration: 10s x 3 accumulations to improve Signal-to-Noise Ratio (SNR).

  • Validation:

    • Check for the 1540

      
        band.[2] If absent, the sample may be degraded or misidentified (e.g., hydrolysis to Ga(OH)Pc).
      

References

  • Basova, T. et al. (2024).[3] Crystal and Molecular Structures of Chloro(phthalocyaninato)gallium(III). MDPI Crystals. Available at: [Link]

  • Murray, C. (2019). The Electronic and Vibrational Spectroscopy of Metal Phthalocyanines and Metal Phthalocyanine Chlorides. Maynooth University Research Archive. Available at: [Link]

  • Tóbik, J. et al. (2007). Structure, vibrations and Raman modes in electron doped metal phthalocyanines. Journal of Physical Chemistry A. Available at: [Link]

  • Szybowicz, M. et al. (2011). The molecular structure ordering and orientation of metallophthalocyanine thin layers. ResearchGate. Available at: [Link]

  • Aroca, R. (2006).[4] Surface-Enhanced Raman Scattering. John Wiley & Sons. (Contextual reference for SERS selection rules in

    
     molecules).
    

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gallium(III)-phthalocyanine chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.